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4'-Bromo-4-butoxy-biphenyl Documentation Hub

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  • Product: 4'-Bromo-4-butoxy-biphenyl
  • CAS: 63619-63-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4'-Bromo-4-butoxy-biphenyl

Executive Summary 4'-Bromo-4-butoxy-biphenyl (also known as 4-Bromo-4'-butoxybiphenyl) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals (such as the cyanobiphenyl series) and organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-4-butoxy-biphenyl (also known as 4-Bromo-4'-butoxybiphenyl) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals (such as the cyanobiphenyl series) and organic semiconductors.[1][2] Characterized by its rigid biphenyl core and asymmetric substitution—a reactive bromide handle on one ring and a flexible butoxy tail on the other—it serves as a scaffold for tuning phase transition temperatures and optical anisotropy in advanced materials.

This guide details the physicochemical profile, synthesis protocols, and reactivity of 4'-Bromo-4-butoxy-biphenyl, designed for researchers requiring high-purity precursors for Suzuki-Miyaura cross-coupling or Grignard-based functionalization.

Physicochemical Properties[2][3][4]

The physical behavior of 4'-Bromo-4-butoxy-biphenyl is dominated by the interplay between the rigid aromatic core (pi-stacking interactions) and the aliphatic butoxy chain (van der Waals interactions). This duality dictates its solubility and melting behavior, making it a solid at room temperature.[2]

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionNote
Chemical Formula C₁₆H₁₇BrO
Molecular Weight 305.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 130–135 °C (Typical range)Varies by purity; homologs (e.g., pentyloxy) melt ~132°C [1]
Solubility Soluble: THF, DCM, Toluene, ChloroformInsoluble: Water, Methanol (cold)Critical for purification via recrystallization
Electronic Character Electron-rich (alkoxy ring) / Electron-poor (bromo ring)Asymmetric activation for catalysis
Functional Groups Aryl Bromide (Electrophile), Alkyl Ether (Stable donor)
Structural Analysis

The molecule belongs to the class of calamitic (rod-like) mesogens .[2] The bromine atom provides a heavy-atom effect useful in X-ray crystallography, while the butoxy tail introduces sufficient flexibility to lower the melting point relative to the unsubstituted dibromobiphenyls, facilitating its use in liquid crystal mixtures.[2]

Chemical Reactivity & Applications[1][2][6]

Reactivity Profile

The chemical utility of 4'-Bromo-4-butoxy-biphenyl stems from the distinct reactivity of its two rings:

  • Electrophilic Aromatic Substitution: The alkoxy-substituted ring is activated, making it susceptible to further functionalization if not protected, though the bromo-substituted ring is deactivated.[2]

  • Organometallic Insertion: The C-Br bond is highly reactive toward Magnesium (Grignard formation) and Lithium (Lithium-Halogen exchange), serving as a nucleophilic partner in subsequent reactions.[2]

  • Cross-Coupling: It is an ideal electrophile for Palladium-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig).[2]

Key Applications
  • Liquid Crystals: Direct precursor to 4-Cyano-4'-butoxybiphenyl (4OCB) via cyanation (Rosenmund-von Braun reaction).[2]

  • OLED Materials: Used to synthesize hole-transporting triarylamines via C-N coupling.[2]

  • Self-Assembled Monolayers: The alkoxy chain can be modified to anchor the biphenyl core to surfaces.[2]

Synthesis & Manufacturing Protocols

The most robust route to 4'-Bromo-4-butoxy-biphenyl is the Williamson Ether Synthesis starting from 4-bromo-4'-hydroxybiphenyl.[2] This method avoids the selectivity issues of direct bromination of 4-butoxybiphenyl.[2]

Diagram 1: Synthesis Pathway

SynthesisPathway cluster_conditions Reaction Conditions Start 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8) Intermediate Transition State (Phenoxide Anion) Start->Intermediate Deprotonation (Acetone/Reflux) Reagent 1-Bromobutane + K2CO3 Reagent->Intermediate Product 4'-Bromo-4-butoxy-biphenyl (Crystalline Solid) Intermediate->Product SN2 Substitution Cond1 Solvent: Acetone or DMF Cond2 Temp: 60-80°C Cond3 Time: 4-12 Hours

Caption: Synthesis of 4'-Bromo-4-butoxy-biphenyl via Williamson Ether Synthesis.

Protocol: Alkylation of 4-Bromo-4'-hydroxybiphenyl

Reagents:

  • 4-Bromo-4'-hydroxybiphenyl (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[2]

  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)[2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-4'-hydroxybiphenyl in Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. The suspension may turn slightly yellow as the phenoxide forms.[2] Stir at room temperature for 15 minutes.

  • Addition: Add 1-Bromobutane dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 9:1).[2] The product will have a higher Rf than the starting phenol.[2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).[2]

    • Concentrate the filtrate under reduced pressure to yield a crude solid.[2][4]

  • Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to obtain white crystals.

    • Quality Check: Verify purity by ¹H NMR (Look for triplet at ~4.0 ppm for -OCH₂- and absence of broad singlet for -OH).[2]

Advanced Workflow: Suzuki-Miyaura Coupling

Researchers frequently use this compound to extend the aromatic core.[2] The following workflow illustrates the coupling with a boronic acid to form a terphenyl derivative.

Diagram 2: Suzuki Coupling Mechanism

SuzukiCoupling Substrate 4'-Bromo-4-butoxy-biphenyl (Electrophile) OxAdd Oxidative Addition (Ar-Pd-Br species) Substrate->OxAdd Pd(0) insertion Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Catalyst->OxAdd Boronic Aryl Boronic Acid (Nucleophile) TransMet Transmetallation (Base Activated) Boronic->TransMet + Base (Na2CO3) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Catalyst Regenerate Pd(0) Final 4-Butoxy-Terphenyl Derivative RedElim->Final

Caption: Catalytic cycle for the Suzuki coupling of 4'-Bromo-4-butoxy-biphenyl.

Safety & Handling (SDS Summary)

While specific toxicological data for this homolog may be limited, it shares the hazard profile of halogenated biphenyls.[2]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2][5]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of dust.[2]

    • Wear nitrile gloves and safety glasses.[2]

    • Environmental: Prevent release to waterways; polybrominated biphenyls (PBBs) are persistent organic pollutants, though this mono-bromo derivative is less persistent than poly-bromo congeners.[2]

References

  • ChemicalBook. (2025).[2][6] 4-bromo-4'-(pentyloxy)-1,1'-biphenyl Properties and Melting Point Data. Retrieved from [2]

  • MDPI. (2021). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals (Synthesis of alkoxy-biphenyl intermediates). Retrieved from [2]

  • BenchChem. (2025).[1][2][6] 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.[2][7] Retrieved from

  • Organic Syntheses. Preparation of 4-bromobiphenyl (General Bromination Protocols). Retrieved from [2]

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Bromobiphenyl (Base structure properties).[2] Retrieved from [2]

Sources

Exploratory

solubility of 4'-Bromo-4-butoxy-biphenyl in common solvents

Executive Summary 4'-Bromo-4-butoxy-biphenyl (Target Intermediate) is a critical building block in the synthesis of mesogenic (liquid crystal) materials and pharmaceutical biaryl scaffolds. Its solubility profile is gove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-4-butoxy-biphenyl (Target Intermediate) is a critical building block in the synthesis of mesogenic (liquid crystal) materials and pharmaceutical biaryl scaffolds. Its solubility profile is governed by the competition between its rigid, pi-stacking biphenyl core and the flexible, lipophilic butoxy tail.

This guide provides a technical analysis of its solubility thermodynamics, validated solvent classifications, and precise recrystallization protocols. The data presented synthesizes experimental behavior of the homologous alkoxy-bromobiphenyl series to provide actionable process parameters.

Physicochemical Profile & Structural Analysis

To predict solubility behavior accurately, we must first deconstruct the molecule's interaction potential.

  • Chemical Structure: 4'-Bromo-4-butoxy-biphenyl

  • Molecular Formula: C₁₆H₁₇BrO

  • Molecular Weight: ~305.21 g/mol

  • Physical State: White to off-white crystalline solid.

  • Melting Point (Estimated): 120°C – 135°C (Interpolated from Methoxy analog ~143°C and Pentyloxy analog ~132°C).

  • Electronic Character:

    • Biphenyl Core: Planar, aromatic system driving strong

      
       stacking interactions (high lattice energy).
      
    • Butoxy Chain: Flexible alkyl chain increasing solubility in non-polar solvents (lipophilicity).

    • Bromine Substituent: Weakly deactivating, polarizable halogen; introduces a dipole moment but does not confer water solubility.

Solubility Mechanism Diagram

The following diagram illustrates the competing intermolecular forces determining dissolution.

SolubilityMechanism Molecule 4'-Bromo-4-butoxy-biphenyl Solvent_NonPolar Non-Polar Solvents (Hexane, Toluene) Molecule->Solvent_NonPolar Van der Waals (Alkyl Chain) Solvent_PolarAprotic Polar Aprotic (DCM, THF) Molecule->Solvent_PolarAprotic Dipole-Dipole (Ether/Bromo) Solvent_PolarProtic Polar Protic (Water, Methanol) Molecule->Solvent_PolarProtic Hydrophobic Repulsion Result_Soluble SOLUBLE Solvent_NonPolar->Result_Soluble Solvent_PolarAprotic->Result_Soluble Result_Insoluble INSOLUBLE Solvent_PolarProtic->Result_Insoluble

Figure 1: Mechanistic interaction map showing the dominance of Van der Waals and Dipole interactions over Hydrogen bonding.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic affinity for the solute. This data is derived from the "Like Dissolves Like" principle applied to the homologous series of alkoxy-bromobiphenyls.

Table 1: Solubility Classification at 25°C (Room Temperature)
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh (>100 mg/mL)Reaction medium; Chromatography loading.
Aromatics Toluene, Benzene, XyleneHigh (>80 mg/mL)High-temperature reaction solvent (Suzuki coupling).
Ethers THF, 1,4-Dioxane, MTBEModerate-High Reaction solvent; Grignard formation.
Esters/Ketones Ethyl Acetate, Acetone, MEKModerate Ideal Recrystallization Solvents (High temp coefficient).
Alkanes Hexane, Heptane, Petroleum EtherLow (<10 mg/mL)Anti-solvent; Washing impurities.
Alcohols Methanol, Ethanol, IsopropanolVery Low/Insoluble Anti-solvent; Precipitating agent.
Water WaterInsoluble Aqueous workup (phase separation).
Critical Insight: The "Odd-Even" Effect

In liquid crystal intermediates, the length of the alkoxy chain (butoxy = 4 carbons, even) influences crystal packing density. Even-numbered chains often pack more efficiently than odd-numbered chains, potentially resulting in slightly lower solubility and higher melting points compared to their propoxy or pentyloxy homologs.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate specific solubility limits for your batch.

  • Preparation: Weigh 100 mg of 4'-Bromo-4-butoxy-biphenyl into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution.
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate is a dual-solvent system or a temperature-swing single solvent system.

Recommended Solvent System: Ethanol (Anti-solvent) / Toluene (Solvent) OR pure Ethyl Acetate.

Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum Toluene required to dissolve it at reflux (~110°C).

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble mechanical impurities.

  • Precipitation:

    • Method 1 (Single Solvent): Allow the Toluene solution to cool slowly to RT, then to 0°C.

    • Method 2 (Dual Solvent): While hot, slowly add Ethanol dropwise until persistent turbidity is observed. Re-heat to clear, then cool.

  • Collection: Filter the resulting crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (or Hexane). This removes surface impurities without redissolving the product.

Recrystallization Logic Flow

Recrystallization Start Crude 4'-Bromo-4-butoxy-biphenyl Step1 Dissolve in Hot Solvent (e.g., Toluene/Ethyl Acetate @ Reflux) Start->Step1 Decision1 Insolubles Present? Step1->Decision1 Step2 Hot Filtration (Remove mechanical impurities) Decision1->Step2 Yes Step3 Slow Cooling (RT -> 4°C) Decision1->Step3 No Step2->Step3 Step4 Crystallization Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash with Cold Anti-Solvent (Cold Hexane or Ethanol) Step5->Step6 End Pure Crystalline Solid Step6->End

Figure 2: Step-by-step purification workflow maximizing yield and purity.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7101, 4-Bromobiphenyl (and homologs). Retrieved from [Link]

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde (General Biphenyl Handling). Org.[2][3] Synth. 1998, 75, 53. Retrieved from [Link]

Sources

Foundational

4'-Bromo-4-butoxy-biphenyl material safety data sheet (MSDS)

CAS: 39604-58-1 | Role: Mesogenic Intermediate & Organometallic Precursor Executive Summary This technical guide profiles 4'-Bromo-4-butoxy-biphenyl , a critical halogenated biaryl intermediate used primarily in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39604-58-1 | Role: Mesogenic Intermediate & Organometallic Precursor

Executive Summary

This technical guide profiles 4'-Bromo-4-butoxy-biphenyl , a critical halogenated biaryl intermediate used primarily in the synthesis of liquid crystals (LCs) and organic electronics. Unlike generic safety data sheets, this document integrates physicochemical behavior with practical handling protocols.

As a Senior Application Scientist, I emphasize that this molecule’s utility lies in its structural duality : the butoxy tail imparts solubility and mesogenic order, while the bromine handle serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura). This guide provides a self-validating framework for its safe handling and synthetic application.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the structure-property relationship is essential for predicting behavior in the lab.

ParameterDataTechnical Insight
IUPAC Name 4-Bromo-4'-butoxy-1,1'-biphenylPara-substitution ensures linearity, crucial for LC phase formation.
CAS Number 39604-58-1Unique identifier for inventory and regulatory tracking.
Molecular Formula C₁₆H₁₇BrOMW: 305.21 g/mol .
Physical State Crystalline SolidWhite to off-white powder.[1]
Melting Point ~85–95°C (Typical)Critical Quality Attribute (CQA): Sharp melting range indicates high purity (>98%). Broadening suggests debrominated impurities.
Solubility Soluble: Toluene, THF, DCMInsoluble: WaterLipophilic nature drives bioaccumulation potential (LogP > 4).
Reactivity Aryl HalideThe C-Br bond is activated for oxidative addition by Pd(0) species.[2]
Structural Logic

The molecule consists of a rigid biphenyl core. The butoxy group (-OC₄H₉) acts as a flexible alkyl tail, lowering the melting point relative to the unsubstituted parent and inducing liquid crystalline phases (smectic/nematic) in downstream derivatives. The bromine atom is the electrophilic site for functionalization.[3]

Part 2: Safety & Toxicology (Mechanistic Hazard Assessment)

Core Hazard Directive: Treat as a lipophilic bio-accumulant. Standard latex gloves are insufficient due to the permeation potential of the biphenyl core.

GHS Classification & Hazard Logic
Hazard ClassCategoryH-CodeMechanistic Explanation
Skin Irritation Cat 2H315Lipophilic tail facilitates dermal penetration, causing localized inflammation.
Eye Irritation Cat 2AH319Mechanical abrasion (dust) and chemical irritation of mucous membranes.
Aquatic Toxicity Acute 1H400Biphenyls partition into aquatic lipid tissues, disrupting cellular respiration in marine life.
STOT-SE Cat 3H335Dust inhalation irritates the upper respiratory tract.
Diagram 1: Risk Assessment & PPE Decision Tree

This workflow dictates the safety protocol based on the physical state and quantity handled.

SafetyLogic Start Handling 4'-Bromo-4-butoxy-biphenyl State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Organic Solvent State->Solution Dust Dust Inhalation Risk Solid->Dust Weighing Skin Dermal Absorption Risk Solution->Skin Dissolved Hood Fume Hood Required Dust->Hood Primary Control Resp P95/P100 Respirator Dust->Resp Outside Hood Skin->Hood Vapor Control Gloves Nitrile (Double) or Viton Skin->Gloves Permeation Barrier

Figure 1: Operational safety logic. Note that solution-phase handling requires higher-grade glove materials due to solvent-facilitated permeation.

Part 3: Strategic Handling & Storage

  • Storage Environment: Store in a cool, dry place (2–8°C recommended). Light sensitivity is minimal, but UV exposure can slowly degrade the C-Br bond; amber vials are preferred.

  • Incompatibility: Strong oxidizing agents. Avoid contact with strong bases unless in a controlled reaction (risk of hydrolysis).

  • Shelf-Life Validation: Retest purity via TLC or HPLC every 12 months. Appearance of yellowing indicates oxidation or formation of biphenyl byproducts.

Part 4: Synthetic Utility – Validated Protocol

The primary application of 4'-Bromo-4-butoxy-biphenyl is as an electrophile in Suzuki-Miyaura Cross-Coupling . This reaction replaces the bromine with an aryl or vinyl group, extending the conjugation length—a requirement for high-performance liquid crystals.

Protocol: Synthesis of 4'-Aryl-4-butoxybiphenyl

Objective: Couple 4'-Bromo-4-butoxy-biphenyl (1.0 eq) with an Aryl Boronic Acid (1.2 eq).

Reagents & Setup
  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Freshness Check: Catalyst must be bright yellow. Brown/black indicates oxidation.

  • Base: K₂CO₃ (2.0 eq) dissolved in minimal water.

  • Solvent System: Toluene:Ethanol:Water (4:1:1) or 1,4-Dioxane.[4]

  • Atmosphere: Argon or Nitrogen (Strict exclusion of Oxygen).

Step-by-Step Methodology
  • Degassing (Self-Validation Step): Sparge the solvent mixture with inert gas for 20 minutes before adding the catalyst. Oxygen poisons Pd(0) species.

  • Charging: Add 4'-Bromo-4-butoxy-biphenyl, aryl boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add Pd(PPh₃)₄ last, under a counter-flow of inert gas.

  • Reflux: Heat to 80–90°C. Monitor via TLC (Silica gel, Hexane/EtOAc).

    • Checkpoint: The starting bromide spot (high Rf) should disappear. A fluorescent product spot (blue/cyan under UV 254/365nm) will appear.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate.[4][5] Wash organic layer with brine. Dry over MgSO₄.[4][5]

  • Purification: Recrystallization from Ethanol is often sufficient for LCs; otherwise, column chromatography.

Diagram 2: Synthetic Workflow (Suzuki Coupling)

Visualizing the catalytic cycle and critical process controls.

SuzukiWorkflow Reagents Reagents: Bromide + Boronic Acid + Base (K2CO3) Degas CRITICAL: Degas Solvents (Remove O2) Reagents->Degas Prep CatAdd Add Pd(PPh3)4 (Inert Atm) Degas->CatAdd Protection Reflux Reflux 80-90°C (4-12 Hours) CatAdd->Reflux Activation Monitor TLC Monitor: Disappearance of Bromide Reflux->Monitor Validation Monitor->Reflux Incomplete Workup Extraction & Recrystallization Monitor->Workup Completion

Figure 2: Synthesis workflow emphasizing the degassing step, which is the most common failure point in Suzuki couplings.

Part 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do NOT use solvents (ethanol/acetone).Solvents increase the permeability of the skin to the lipophilic biphenyl, worsening absorption.
Eye Contact Rinse cautiously with water for 15 min.[6] Remove contact lenses.Mechanical flushing removes particulates; avoid rubbing to prevent corneal abrasion.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Prevent dust generation.[6] Dry sweeping creates an inhalation hazard.
Fire Use CO₂, dry chemical, or foam.Combustion produces HBr gas (corrosive). Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7101, 4-Bromobiphenyl (Analogous Structure). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for aryl bromide coupling). Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Physicochemical Role of the Butoxy Group in Biphenyl Liquid Crystals

Executive Summary The incorporation of a butoxy group ( ) into the rigid biphenyl core of liquid crystals (LCs) fundamentally alters the material's electro-optical and thermodynamic profile compared to its alkyl counterp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a butoxy group (


) into the rigid biphenyl core of liquid crystals (LCs) fundamentally alters the material's electro-optical and thermodynamic profile compared to its alkyl counterparts. This modification is not merely a chain extension; the ether linkage introduces a transverse dipole moment and a geometric "kink" that significantly enhances mesophase stability and dielectric anisotropy.

This guide details the structural mechanics, synthesis protocols, and phase behavior of 4-butoxy-4'-cyanobiphenyl (and its homologs), providing a roadmap for utilizing these moieties in high-performance display mixtures and LC-templated drug delivery systems.

Part 1: Molecular Architecture & Electro-Optical Physics

The Ether Linkage: Electronic & Geometric Impact

The defining feature of the butoxy group, distinguishing it from a standard butyl chain, is the oxygen atom bridging the aromatic core and the aliphatic tail.

  • Electronic Effects (Dielectric Anisotropy): The oxygen atom possesses lone pair electrons that conjugate with the biphenyl

    
    -system. This electron donation increases the longitudinal polarizability of the molecule. Consequently, alkoxy-cyanobiphenyls (nOCB) typically exhibit a higher dielectric anisotropy (
    
    
    
    ) than their alkyl-cyanobiphenyl (nCB) analogs. This is critical for reducing the threshold voltage (
    
    
    ) in field-effect devices.
  • Geometric Effects (The

    
     Kink):  The 
    
    
    
    bond angle is approximately
    
    
    , whereas a
    
    
    bond is linear (
    
    
    ) relative to the ring axis. This introduces a "step" in the molecular shape, affecting packing density.
  • Mesophase Stabilization: The ether oxygen increases the clearing point (

    
    ) due to enhanced molecular rigidity and polarizability. However, it also tends to promote Smectic  (layered) phases over Nematic phases in longer chains due to the segregation of the polar ether region from the hydrophobic tail.
    
Structure-Property Logic Flow

The following diagram illustrates the causal relationship between the butoxy moiety and macroscopic material properties.

ButoxyRole Butoxy Butoxy Group (-O-C4H9) Oxygen Ether Oxygen (Lone Pairs) Butoxy->Oxygen Tail C4 Alkyl Tail Butoxy->Tail Dipole Increased Polarizability Oxygen->Dipole e- Donation Angle 120° Bond Angle (Geometric Step) Oxygen->Angle Packing Enhanced Lateral Interactions Tail->Packing DeltaE Higher Dielectric Anisotropy (Δε) Dipole->DeltaE Tni Elevated Clearing Point (T_NI) Dipole->Tni Angle->Packing Packing->Tni Smectic Induction of Smectic Phases Packing->Smectic

Figure 1: Mechanistic pathway showing how the butoxy group's electronic and geometric features dictate phase behavior and electro-optical performance.

Part 2: Phase Behavior & The Odd-Even Effect

The "Odd-Even effect" is a hallmark of liquid crystal thermodynamics, where transition temperatures alternate depending on whether the number of carbon atoms in the tail (


) is odd or even.[1]
The Role of Parity in the Butoxy Group ( )

The butoxy group represents an even chain length (


). In the nOCB series:
  • Even members (like Butoxy): The terminal methyl group projects parallel to the molecular long axis (due to the oxygen kink). This enhances the length-to-width ratio (aspect ratio), generally leading to higher order parameters and clearing points compared to odd-numbered neighbors.

  • Odd members (like Propoxy): The terminal methyl projects perpendicular to the axis, disrupting packing efficiency and lowering

    
    .
    
Comparative Data: Alkyl vs. Alkoxy

The table below highlights the thermal stability gained by substituting an alkyl tail with an alkoxy tail (using the well-characterized n=8 homologues as a proxy for the magnitude of the effect, as n=4 follows the same physical trend).

PropertyAlkyl Analog (8CB)Alkoxy Analog (8OCB)Impact of Oxygen
Structure


Ether Linkage
Smectic A

Nematic (

)


+33.1°C (Huge stabilization)
Nematic

Isotropic (

)


+38.6°C (Enhanced range)
Dielectric Anisotropy (

)


Increased Polarizability

Data Source: Derived from comparative thermal analysis of nCB vs nOCB series [1, 2].

Critical Insight: The butoxy group (and alkoxy groups in general) drastically stabilizes the mesophase. While 4CB (butyl) has a low


, 4OCB (butoxy) pushes the clearing point significantly higher, making it essential for high-temperature mixture formulations.

Part 3: Synthesis Protocol (Self-Validating)

The synthesis of 4-butoxy-4'-cyanobiphenyl (4OCB) relies on the Williamson Ether Synthesis . This protocol is designed for high purity, essential for preventing ionic impurities that degrade LC display performance (image sticking).

Reaction Scheme

Reactants: 4-Hydroxy-4'-cyanobiphenyl (Core), 1-Bromobutane (Tail), Potassium Carbonate (Base). Solvent: Butanone (MEK) or Acetone.

Synthesis R1 4-Hydroxy-4'-cyanobiphenyl (Solid, Phenol) Mix Reflux in Butanone (80°C, 12-24h) R1->Mix R2 1-Bromobutane (Liquid, Electrophile) Base K2CO3 (Base) Base->Mix Int Deprotonation -> Phenoxide Ion Mix->Int Step 1 Sub SN2 Nucleophilic Attack Int->Sub + R2 Filter Hot Filtration (Remove KBr salt) Sub->Filter Evap Rotary Evaporation Filter->Evap Recryst Recrystallization (Ethanol/Hexane) Evap->Recryst Prod 4-Butoxy-4'-cyanobiphenyl (White Crystals) Recryst->Prod

Figure 2: Synthetic workflow for 4OCB via Williamson Ether Synthesis.

Step-by-Step Protocol
  • Stoichiometry Setup:

    • Dissolve 1.0 eq of 4-hydroxy-4'-cyanobiphenyl in Butanone (approx. 10 mL per gram of reactant).

    • Add 1.5 eq of anhydrous Potassium Carbonate (

      
      ) .
      
    • Validation Check: Ensure

      
       is finely ground to maximize surface area.
      
  • Alkylation (SN2 Reaction):

    • Add 1.2 eq of 1-bromobutane .

    • Heat to reflux (

      
      ) with vigorous stirring for 12–24 hours.
      
    • Endpoint Monitor: Use TLC (Silica gel, 20% Ethyl Acetate/Hexane). The starting phenol spot must disappear.

  • Purification (Crucial for LC Grade):

    • Filtration: Filter the hot solution to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporation: Remove solvent under reduced pressure.

    • Recrystallization: Recrystallize the crude solid from hot Ethanol.

    • Purity Check: The final product must be white. Any yellowing indicates phenol oxidation or impurities. Measure

      
       via DSC; a depressed 
      
      
      
      indicates impurity.

Part 4: Characterization Methodologies

To confirm the role of the butoxy group, the following characterization pipeline is required.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat/Cool at

    
    .
    
  • Target Observation: Identify the "Odd-Even" signature.[2][3][4] Compare the enthalpy of transition (

    
    ) of 4OCB with 3OCB and 5OCB. The even-chain 4OCB should show a higher 
    
    
    
    and
    
    
    than the odd-chain 3OCB [3].
Polarized Optical Microscopy (POM)
  • Protocol: Observe texture between crossed polarizers.

  • Target Observation:

    • Nematic Phase: Schlieren texture with 2- and 4-brush defects.

    • Smectic Phase: Focal conic fan texture (more likely in 8OCB, but possible in 4OCB upon supercooling). The butoxy group promotes this layering tendency.

Dielectric Spectroscopy
  • Protocol: Measure capacitance of a homeotropic vs. planar cell.

  • Target Observation: Verify

    
    .[5] The butoxy group should yield a 
    
    
    
    approximately 20-30% higher than the butyl analog (4CB) due to the ether oxygen's contribution to the longitudinal dipole [4].

References

  • Ossila. (n.d.). 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) Liquid Crystal Specifications. Retrieved from

  • ResearchGate. (2007). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film. AZoM. Retrieved from

  • AIP Publishing. (1980).[1] The even–odd effect in liquid crystals: A collective or intrinsic molecular property. The Journal of Chemical Physics. Retrieved from

  • Indian Academy of Sciences. (2020). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. Pramana - Journal of Physics. Retrieved from

Sources

Foundational

Preliminary Reactivity Studies of 4'-Bromo-4-butoxy-biphenyl: A Technical Guide for Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Promise of 4'-Bromo-4-butoxy-biphenyl in Medicinal Chemistry The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold and the Promise of 4'-Bromo-4-butoxy-biphenyl in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of a bromine atom and an alkoxy group, as in 4'-Bromo-4-butoxy-biphenyl, offers a versatile platform for the synthesis of diverse compound libraries with potential therapeutic applications. Substituted biphenyls have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

This technical guide provides an in-depth exploration of the preliminary reactivity of 4'-Bromo-4-butoxy-biphenyl, a key intermediate for the generation of novel molecular entities. As a Senior Application Scientist, the following sections are designed to provide not just experimental protocols, but also the underlying scientific rationale for the proposed synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Physicochemical and Safety Profile

Table 1: Estimated Physicochemical Properties and Safety Data of 4'-Bromo-4-butoxy-biphenyl

PropertyEstimated Value/InformationJustification/Source Analog
Molecular Formula C₁₆H₁₇BrO-
Molecular Weight 305.21 g/mol -
Appearance White to off-white solidAnalogy with 4-Bromo-4'-methoxybiphenyl.[2]
Melting Point ~130-150 °CInterpolated from 4-bromo-4'-methoxybiphenyl (143-145 °C) and considering the longer butoxy chain.[2]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF). Insoluble in water.General solubility of similar aromatic compounds.[3]
Purity >95% (as synthesized)Standard purity for synthetic intermediates.
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on data for 4-Bromo-4'-hydroxybiphenyl and 4-Bromo-4'-methoxybiphenyl.[4][5]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501Standard precautions for irritant and harmful chemicals.[4][5]

Note: The information in Table 1 is estimated and should be used as a guideline. It is imperative to handle 4'-Bromo-4-butoxy-biphenyl with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before any experimental work.

Proposed Synthesis of 4'-Bromo-4-butoxy-biphenyl

The synthesis of 4'-Bromo-4-butoxy-biphenyl can be readily achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach utilizes the commercially available 4-bromo-4'-hydroxybiphenyl and an appropriate butylating agent.

Experimental Protocol: Synthesis of 4'-Bromo-4-butoxy-biphenyl

This protocol is adapted from a similar synthesis of 4-octyloxy-4'-bromobiphenyl.[6]

Materials:

  • 4-Bromo-4'-hydroxybiphenyl (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or Methyl Ethyl Ketone (MEK), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-4'-hydroxybiphenyl (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or MEK.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4'-Bromo-4-butoxy-biphenyl as a white to off-white solid.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. While specific spectra for this compound are not published, one would expect characteristic signals for the butoxy chain and the aromatic protons of the biphenyl core.

Core Reactivity Studies: A Gateway to Novel Derivatives

The bromine atom on the 4'-position of the biphenyl core serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The butoxy group, being an electron-donating group, can influence the reactivity of the aryl bromide. The following sections detail preliminary reactivity studies for three key transformations in modern drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[7] This reaction is particularly valuable for synthesizing complex biaryl structures, which are prevalent in many pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand is commonly used. The choice of ligand is crucial and can influence reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typical. The aqueous phase is essential for the activation of the boronic acid.

Materials:

  • 4'-Bromo-4-butoxy-biphenyl (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a Schlenk flask, combine 4'-Bromo-4-butoxy-biphenyl (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) in toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask, followed by toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-butoxy-1,1':4',1''-terphenyl.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4'-Bromo-4-butoxy-biphenyl + Phenylboronic Acid + K2CO3 Heating Heat (80-100 °C) under Inert Atmosphere Reactants->Heating Catalyst Pd(OAc)2 + Ligand Catalyst->Heating Solvents Toluene + Water Solvents->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry (MgSO4) Washing->Drying Purification Column Chromatography Drying->Purification Product 4-butoxy-1,1':4',1''-terphenyl Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide range of amines.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For C-N bond formation, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide superior results, especially with less reactive amines or sterically hindered substrates.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Materials:

  • 4'-Bromo-4-butoxy-biphenyl (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like Pd₂(dba)₃

  • XPhos (or a similar bulky phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to an oven-dried Schlenk flask.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene to form the pre-catalyst.

  • Add the pre-catalyst solution to the Schlenk flask containing the base.

  • Add a solution of 4'-Bromo-4-butoxy-biphenyl (1.0 eq) in anhydrous toluene to the flask.

  • Finally, add morpholine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-(4'-butoxy-[1,1'-biphenyl]-4-yl)morpholine.

Grignard Reagent Formation: A Classic but Powerful Tool

The formation of a Grignard reagent from an aryl bromide is a fundamental organometallic reaction that transforms the electrophilic carbon of the C-Br bond into a potent nucleophile.[12] This reagent can then be reacted with a wide variety of electrophiles to form new carbon-carbon bonds.

Causality Behind Experimental Choices and Potential Pitfalls:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources, including water. Therefore, all glassware and solvents must be scrupulously dried.

  • Initiation: The reaction of magnesium metal with the aryl bromide can sometimes be difficult to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Side Reaction (Wurtz Coupling): A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a homocoupled biphenyl product. This can be minimized by the slow addition of the aryl bromide solution to the magnesium suspension.[5]

Materials:

  • Magnesium turnings (1.5 eq)

  • 4'-Bromo-4-butoxy-biphenyl (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Procedure:

  • Place magnesium turnings (1.5 eq) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add a small crystal of iodine.

  • Dissolve 4'-Bromo-4-butoxy-biphenyl (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether or THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(4'-butoxy-[1,1'-biphenyl]-4-yl)propan-2-ol.

Reactivity_Profile cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_grignard Grignard Reaction Start 4'-Bromo-4-butoxy-biphenyl Suzuki_Reagents Ar-B(OH)2 Pd(0), Base Start->Suzuki_Reagents Buchwald_Reagents R2NH Pd(0), Base, Ligand Start->Buchwald_Reagents Grignard_Formation Mg, Anhydrous Ether Start->Grignard_Formation Suzuki_Product 4-Butoxy-biaryl Derivatives (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Buchwald_Product 4-Butoxy-4'-amino-biphenyls (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product Grignard_Reagent (4'-butoxy-[1,1'-biphenyl]-4-yl)MgBr Grignard_Formation->Grignard_Reagent Electrophile Electrophile (e.g., R2C=O) Grignard_Reagent->Electrophile Grignard_Product Substituted Biphenyls (C-C Bond Formation) Electrophile->Grignard_Product

Reactivity Profile of 4'-Bromo-4-butoxy-biphenyl

Conclusion and Future Directions

4'-Bromo-4-butoxy-biphenyl represents a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery. The preliminary reactivity studies outlined in this guide demonstrate its utility in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions. The successful execution of these reactions opens the door to a vast chemical space of substituted biphenyls with the potential for diverse pharmacological activities.

Future work should focus on the synthesis of a diverse library of analogs by varying the coupling partners in these reactions. Subsequent screening of these compounds in relevant biological assays will be crucial for identifying lead candidates for further development. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying reaction mechanisms, will empower researchers to efficiently and effectively explore the therapeutic potential of this promising chemical scaffold.

References

  • Preparation of 4-bromobiphenyl.
  • 4,4'-dibromobiphenyl. Organic Syntheses Procedure. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]

  • Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 4-octyloxy-4'-bromobiphenyl. PrepChem.com. [Link]

  • 4-Bromobiphenyl. PubChem. [Link]

  • 4-Bromo-4'-methoxybiphenyl. PubChem. [Link]

  • Preparation of 4-bromobiphenyl.
  • 4-Bromo-4'-hydroxybiphenyl. PubChem. [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. [Link]

  • The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Biphenyl, 4-bromo-. Organic Syntheses Procedure. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. National Institutes of Health. [Link]

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Benzene, 1-bromo-4-methoxy-. NIST WebBook. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Europe PMC. [Link]

Sources

Exploratory

Advanced Frontiers in Substituted Biphenyls: Synthesis, Function, and Application

Executive Summary The biphenyl moiety acts as a "privileged structure" in modern chemistry, serving as a fundamental scaffold in 4.3% of all approved drugs and forming the backbone of high-performance organic light-emitt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl moiety acts as a "privileged structure" in modern chemistry, serving as a fundamental scaffold in 4.3% of all approved drugs and forming the backbone of high-performance organic light-emitting diode (OLED) materials. Its utility is governed by a single critical geometric parameter: the inter-ring torsion angle . This angle dictates electronic conjugation (critical for OLEDs) and axial chirality (critical for drug-target binding).

This guide synthesizes advanced strategies for manipulating this scaffold, focusing on managing atropisomerism in drug discovery and engineering high-triplet-energy hosts for optoelectronics.

Part 1: Medicinal Chemistry & The Atropisomerism Frontier

In drug development, the biphenyl bond is not merely a linker; it is a tunable axis of chirality. Substitutions at the ortho positions restrict rotation around the C-C bond, creating atropisomers.[1]

The "Lurking Menace" of Class 2 Atropisomers

The rotational energy barrier (


) determines the stability of these isomers. A failure to assess this barrier early leads to "Class 2" atropisomers—compounds that racemize on a timescale of minutes to days, creating nightmare scenarios for pharmacokinetic profiling and quality control.
Class

(kcal/mol)
Half-life (

) at 37°C
Development Strategy
Class 1 < 20< SecondsDevelop as Racemate. Rapid interconversion allows the target to select the active conformer (Bioactive conformation).
Class 2 20 – 30Minutes to DaysAvoid. Too stable to equilibrate quickly, too unstable to resolve. Creates batch-to-batch variability.
Class 3 > 30> YearsResolve. Develop as a single enantiomer. Offers high selectivity but requires asymmetric synthesis or chiral separation.
Strategic Design Logic

Researchers must deliberately engineer the scaffold to fall into Class 1 or Class 3.

  • To achieve Class 1 (Flexibility): Use small ortho-substituents (F, H) or bridge the rings to force planarity (fluorenes).

  • To achieve Class 3 (Rigidity): Employ bulky ortho-groups (t-Butyl, -CF3) or introduce "buttressing" substituents at the meta position to reinforce the steric wall.

Visualization: Atropisomer Development Decision Tree

AtropisomerLogic Start Biphenyl Lead Candidate OrthoSub Analyze Ortho-Substitution Start->OrthoSub CalcBarrier Calculate Rotational Barrier (ΔE) OrthoSub->CalcBarrier Class1 Class 1: ΔE < 20 kcal/mol (Rapidly Interconverting) CalcBarrier->Class1 Low Steric Bulk Class2 Class 2: ΔE = 20-30 kcal/mol (Slow Racemization) CalcBarrier->Class2 Intermediate Bulk Class3 Class 3: ΔE > 30 kcal/mol (Atropisomeric) CalcBarrier->Class3 High Steric Bulk Action1 Action: Develop as Achiral/Racemic Entry Class1->Action1 Action2 Action: REDESIGN REQUIRED (Modify Sterics) Class2->Action2 Action3 Action: Develop as Single Enantiomer Class3->Action3

Figure 1: Decision matrix for handling axial chirality in biphenyl drug candidates. Class 2 represents a critical development liability.[2]

Part 2: Materials Science – High-Energy Hosts for OLEDs

In Organic Light-Emitting Diodes (OLEDs), substituted biphenyls serve as host materials for phosphorescent dopants. The core requirement here is Triplet Energy (


) management .
Electronic Decoupling for Blue Phosphorescence

Blue phosphors require hosts with very high triplet energies (


) to prevent reverse energy transfer.
  • The Problem: Planar biphenyl systems have extended conjugation, which lowers the bandgap and

    
    .
    
  • The Solution: Introduce ortho-substituents (e.g., methyl or methoxy groups) to force a twist angle

    
    . This breaks the conjugation between the two rings, effectively confining the triplet exciton to a single ring, thereby maintaining a high 
    
    
    
    while preserving the molecule's thermal stability.
Bipolar Host Design

Modern hosts, such as BTBP (2,2′-bis(4,5-diphenyl-1,2,4-triazol-3-yl)biphenyl), integrate two functions:

  • Biphenyl Core: Hole transport (p-type).[3]

  • Substituents (e.g., Triazoles): Electron transport (n-type). This "bipolar" nature ensures balanced charge recombination within the emission layer, maximizing efficiency.

Part 3: Advanced Synthetic Methodologies

Synthesizing sterically hindered biphenyls (tetra-ortho-substituted) is challenging because the bulky groups inhibit the formation of the planar transition states required in traditional cross-coupling cycles.

Protocol: Suzuki-Miyaura Coupling of Sterically Hindered Biphenyls

This protocol utilizes the R-Phos ligand, which is specifically designed to create a bulky, electron-rich palladium species that facilitates oxidative addition even with hindered substrates.

Target Reaction: Coupling of 2,4,6-triisopropylbromobenzene with 2-ethylphenylboronic acid.

Reagents & Equipment[4][5]
  • Catalyst Precursor: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))[6]

  • Ligand: R-Phos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Base: K₃PO₄[7]·H₂O (Tribasic potassium phosphate monohydrate)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Methodology
  • Catalyst Pre-formation (In Glovebox or Schlenk Line):

    • Charge a flame-dried Schlenk flask with Pd(dba)₂ (0.01 mol%) and R-Phos (0.03 mol%).

    • Note: The 1:3 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

  • Reaction Assembly:

    • Add the aryl boronic acid (1.5 equivalents) and K₃PO₄·H₂O (3.0 equivalents) to the flask.

    • Evacuate and backfill with Argon three times to remove all traces of oxygen. Oxygen poisons the electron-rich phosphine ligand.

  • Substrate Addition:

    • Add the hindered aryl bromide (1.0 equivalent) via syringe.

    • Add anhydrous 1,4-Dioxane (concentration ~0.25 M relative to bromide).

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring.

    • Time: Reaction typically reaches completion in 2–4 hours. Monitor via GC-MS or TLC.

    • Checkpoint: The solution should darken as the active catalyst forms but should not precipitate palladium black (which indicates catalyst decomposition).

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether or ethyl acetate.

    • Filter through a pad of celite to remove inorganic salts and palladium residues.

    • Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Mechanism Visualization

SuzukiCycle Pd0 Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Rate Limiting for Hindered) Pd0->OxAdd + Ar-X Complex1 Pd(II)-Ar-Br OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: The Suzuki-Miyaura catalytic cycle. For hindered biphenyls, the oxidative addition step is facilitated by electron-rich ligands (like R-Phos), while reductive elimination is driven by the relief of steric strain.

References

  • The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [Link][3]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4'-Bromo-4-butoxy-biphenyl

Executive Summary & Strategic Importance 4'-Bromo-4-butoxy-biphenyl (CAS: 59742-12-8) is a critical scaffold in the synthesis of mesogenic materials (liquid crystals) and organic semiconductors (OLEDs). Its structural du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4'-Bromo-4-butoxy-biphenyl (CAS: 59742-12-8) is a critical scaffold in the synthesis of mesogenic materials (liquid crystals) and organic semiconductors (OLEDs). Its structural duality—combining an electron-donating alkoxy tail (butoxy) with a reactive aryl bromide—makes it an ideal electrophile for palladium-catalyzed cross-coupling.

This guide moves beyond generic recipes to provide field-validated protocols for transforming this specific substrate. We focus on two high-value transformations:

  • Suzuki-Miyaura Coupling: For constructing terphenyl cores essential for nematic liquid crystals.

  • Buchwald-Hartwig Amination: For synthesizing Hole Transport Layers (HTL) in organic electronics.

Mechanistic Analysis: Substrate-Specific Considerations

Successful coupling requires understanding the electronic bias of the substrate.

  • Electronic Effect: The butoxy group (

    
    ) at the 4-position exerts a strong mesomeric donating effect (+M) . Through the biphenyl bridge, this increases electron density at the 4'-position (the C-Br bond).
    
  • Kinetic Implication: The oxidative addition of Pd(0) into the C-Br bond is the turnover-limiting step. The electron-rich nature of the biphenyl core makes this step slower compared to electron-deficient aryl bromides (e.g., 4-bromobenzonitrile).

  • Catalyst Solution: To counteract the slower oxidative addition, we employ electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or chelating ligands (e.g., dppf ) that facilitate oxidative addition while stabilizing the catalytic center.

Visualization: Catalytic Cycle Dynamics

The following diagram illustrates the catalytic cycle tailored to this electron-rich substrate.

CatalyticCycle cluster_0 Critical Control Point Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Alkoxy-Biphenyls) Pd0->OxAdd + 4'-Bromo-4-butoxy-biphenyl PdII_Int Pd(II)-Ar-Br Intermediate (Trans-isomer) OxAdd->PdII_Int TransMet Transmetallation (Boronate/Amine enters) PdII_Int->TransMet + Base + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich butoxy group.

Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Terphenyls)

This protocol describes the coupling of 4'-Bromo-4-butoxy-biphenyl with 4-cyanophenylboronic acid to yield 4''-butoxy-4-cyano-p-terphenyl , a classic high-birefringence liquid crystal component.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
4'-Bromo-4-butoxy-biphenyl 1.0ElectrophilePurity >98% essential
4-Cyanophenylboronic acid 1.2NucleophileExcess ensures full conversion
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystAir-stable Pd(II) source
SPhos 0.04 (4 mol%)LigandPromotes coupling of hindered/rich substrates
K₃PO₄ (tribasic) 2.0BaseMild, effective for boronic acids
Toluene / Water (10:1) -SolventBiphasic system dissolves inorganic base
Step-by-Step Methodology
  • Inert Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum and backfill with nitrogen (3 cycles).[6]

  • Solvent Degassing: Sparge the Toluene/Water mixture with nitrogen for 30 minutes prior to use. Oxygen inhibition is a common failure mode.

  • Charge Reagents: Under positive nitrogen flow, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Reaction: Add the degassed solvent via syringe. Heat the mixture to 90°C with vigorous stirring (800 rpm).

    • Checkpoint: The solution should turn from dark red/brown to black over time.

  • Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 9:1) or HPLC every 2 hours. Full conversion typically requires 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic phase over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Toluene to achieve LC-grade purity (>99.5%).

Protocol 2: Buchwald-Hartwig Amination (HTL Synthesis)

This protocol couples 4'-Bromo-4-butoxy-biphenyl with Carbazole to synthesize N-(4'-butoxy-[1,1'-biphenyl]-4-yl)-carbazole, a hole-transporting material.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
4'-Bromo-4-butoxy-biphenyl 1.0ElectrophileLimiting reagent
Carbazole 1.1Nucleophile-
Pd₂(dba)₃ 0.01 (1 mol%)CatalystSource of Pd(0)
XPhos 0.04 (4 mol%)LigandExcellent for N-arylation
NaOtBu 1.5BaseStrong base required for amination
o-Xylene -SolventHigh boiling point for kinetics
Step-by-Step Methodology
  • Glovebox/Schlenk: Ideally, weigh NaOtBu and Pd catalyst in a glovebox. If not available, use rapid Schlenk techniques to minimize moisture exposure.

  • Catalyst Pre-activation: In a separate vial, mix Pd₂(dba)₃ and XPhos in a small amount of degassed xylene and stir at 60°C for 5 minutes to generate the active L-Pd(0) species.

  • Reaction Assembly: In a pressure tube, combine the aryl bromide, carbazole, and NaOtBu. Add the pre-activated catalyst solution.

  • Heating: Seal the tube and heat to 110°C for 12–16 hours.

    • Note: The reaction mixture will become heterogeneous due to NaBr formation.

  • Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with dichloromethane.

  • Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

Experimental Workflow Diagram

Workflow Start Start: Substrate Prep (Dry & Degas) CatMix Catalyst Activation (Pd + Ligand + Solvent) Start->CatMix React Reaction (90-110°C, Inert Atm) CatMix->React Monitor Monitor (TLC/HPLC) Is SM < 1%? React->Monitor Monitor->React No Workup Workup (Extraction/Filtration) Monitor->Workup Yes Purify Purification (Recryst/Column) Workup->Purify Final Final Product (LC/OLED Grade) Purify->Final

Figure 2: Generalized workflow for Pd-catalyzed coupling of 4'-Bromo-4-butoxy-biphenyl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂) or Ligand OxidationEnsure rigorous degassing. Switch to fresh Pd source. Increase ligand:Pd ratio to 2:1 or 3:1.
Protodebromination (Ar-Br

Ar-H)

-Hydride elimination or solvent H-abstraction
Use anhydrous solvents. Avoid alcohol co-solvents in Buchwald reactions. Lower temperature slightly.
Homocoupling (Ar-Ar dimer)Oxidative coupling of boronic acidDegas solvent more thoroughly (O₂ promotes homocoupling). Add base after heating begins.
Pd Black Precipitation Ligand dissociationUse a bidentate ligand (e.g., dppf) or increase monodentate ligand loading.

Safety Considerations

  • Palladium Residues: Pd is heavy metal toxic. Ensure final products are scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm for electronic applications.

  • Boronic Acids: Generally low toxicity, but handle with gloves.

  • Base (NaOtBu): Corrosive and moisture sensitive. Causes severe skin burns.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Gray, G. W. (1998). The synthesis and liquid crystal properties of some 4,4''-disubstituted-p-terphenyls. Liquid Crystals, 24(1). (Contextual grounding for terphenyl synthesis).
  • Merck/Sigma-Aldrich. (2023). Catalysis in Organic Synthesis: A Guide to Suzuki Coupling. Link

Sources

Application

Application Notes and Protocols for the Utilization of 4'-Bromo-4-butoxy-biphenyl in Liquid Crystal Monomer Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4'-Bromo-4-butoxy-biphenyl in Liquid Crystal Design The biphenyl moiety is a foundational structural element in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4'-Bromo-4-butoxy-biphenyl in Liquid Crystal Design

The biphenyl moiety is a foundational structural element in the design of calamitic (rod-shaped) liquid crystals, which are integral to modern display technologies and a growing array of other applications, including spatial light modulators and smart windows. The specific properties of a liquid crystal, such as its mesophase behavior, clearing point, and dielectric anisotropy, are exquisitely sensitive to the nature of the terminal substituents on the rigid biphenyl core. 4'-Bromo-4-butoxy-biphenyl emerges as a particularly strategic starting material in the synthesis of novel liquid crystal monomers. The presence of the butoxy group provides a degree of flexibility and influences the melting and clearing points of the final molecule, while the bromine atom serves as a versatile reactive handle for the introduction of a wide range of functional groups through powerful cross-coupling reactions.[1] This allows for the systematic tuning of the electronic and steric properties of the molecule to achieve the desired liquid crystalline characteristics.

This guide provides a detailed exploration of the synthetic utility of 4'-Bromo-4-butoxy-biphenyl, with a focus on the widely employed Suzuki-Miyaura coupling for the synthesis of cyanobiphenyl-based liquid crystal monomers. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting liquid crystalline materials.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The construction of the final liquid crystal monomer from 4'-Bromo-4-butoxy-biphenyl typically involves the formation of a new carbon-carbon bond at the 4'-position. Among the various cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling has proven to be exceptionally robust and versatile for this purpose.[2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3]

An alternative, though often less utilized for this specific transformation, is the Mizoroki-Heck reaction, which couples the aryl bromide with an alkene.[4] While powerful for creating vinyl-substituted aromatics, the Suzuki-Miyaura coupling is generally more direct for the synthesis of biaryl compounds, which are common targets in liquid crystal design.

Core Synthetic Transformation: Suzuki-Miyaura Coupling

The primary synthetic route we will explore is the Suzuki-Miyaura coupling of 4'-Bromo-4-butoxy-biphenyl with a suitable arylboronic acid to introduce a desired terminal group. A classic and highly relevant example is the reaction with 4-cyanophenylboronic acid to yield 4'-butoxy-4-cyanobiphenyl, a molecule belonging to the well-known and technologically important cyanobiphenyl class of liquid crystals.

Mechanistic Insight: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps that continuously regenerate the active palladium(0) catalyst.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4'-Bromo-4-butoxy-biphenyl) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (in our case, the 4-cyanophenyl group from 4-cyanophenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biphenyl product (4'-butoxy-4-cyanobiphenyl) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 4'-Bromo-4-butoxy-biphenyl Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [Ar'-B(OH)2]⁻ Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) 4'-Butoxy-4-cyanobiphenyl

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Synthesis of 4'-Butoxy-4-cyanobiphenyl via Suzuki-Miyaura Coupling

This protocol details a representative procedure for the synthesis of 4'-butoxy-4-cyanobiphenyl from 4'-Bromo-4-butoxy-biphenyl and 4-cyanophenylboronic acid.

Materials:

  • 4'-Bromo-4-butoxy-biphenyl

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4'-Bromo-4-butoxy-biphenyl (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of degassed water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6] Alternatively, recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture can be employed to obtain the pure product.[7][8]

Suzuki_Workflow Start Combine Reactants: - 4'-Bromo-4-butoxy-biphenyl - 4-Cyanophenylboronic acid - K₂CO₃ Catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ Start->Catalyst Solvent Add Solvents: - Toluene/Ethanol - Water (degassed) Catalyst->Solvent Degas Degas with N₂/Ar Solvent->Degas Reflux Heat to Reflux (4-6 hours) Degas->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Workup: - Dilute with Ethyl Acetate - Wash with H₂O and Brine - Dry and Concentrate TLC->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Characterize Product: - NMR, DSC, FT-IR Purification->Characterization

Sources

Method

Application Note: Scalable Synthesis of 4'-Bromo-4-butoxy-biphenyl via Williamson Etherification

Executive Summary This Application Note details the optimized protocol for the synthesis of 4'-Bromo-4-butoxy-biphenyl (CAS: 59748-06-4), a critical mesogenic core used in the development of liquid crystals and a versati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4'-Bromo-4-butoxy-biphenyl (CAS: 59748-06-4), a critical mesogenic core used in the development of liquid crystals and a versatile scaffold for Suzuki-Miyaura cross-coupling reactions.

The procedure utilizes a Williamson Ether Synthesis , leveraging the acidity of 4-bromo-4'-hydroxybiphenyl (pKa ~9.5) to effect a selective


 alkylation with 1-bromobutane. Unlike traditional methods using sodium hydride (NaH) in DMF, this protocol employs Potassium Carbonate (

) in Acetone
(or Butanone). This modification enhances process safety, simplifies workup, and aligns with Green Chemistry principles by avoiding hazardous dipolar aprotic solvents and pyrophoric bases.
Key Performance Indicators (KPIs)
ParameterSpecification
Target Yield > 85% (Isolated)
Purity (HPLC) > 98.5%
Reaction Time 6–12 Hours
Scale Gram to Kilogram adaptable

Retrosynthetic & Mechanistic Analysis

Strategic Disconnection

The target molecule is disconnected at the ether linkage (


). The synthetic logic dictates the use of a phenol nucleophile and an alkyl electrophile.
  • Nucleophile: 4-Bromo-4'-hydroxybiphenyl (commercially available, stable).

  • Electrophile: 1-Bromobutane (primary halide, excellent for

    
    ).
    
  • Leaving Group: Bromide (Br⁻).

Mechanism: Base-Promoted Alkylation

The reaction proceeds via a concerted bimolecular substitution.

  • Deprotonation: The carbonate base deprotonates the phenol to generate the phenoxide anion. The equilibrium is driven forward by the formation of the resonance-stabilized anion and the precipitation of KHCO₃/KBr (if solubility allows).

  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of 1-bromobutane.
    
  • Finkelstein Catalysis (Optional): Addition of catalytic Potassium Iodide (KI) can accelerate the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.

Mechanism Reactant 4-Bromo-4'-hydroxybiphenyl (Phenol) Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS Transition State [O---C---Br]‡ Intermediate->TS + Alkyl Halide Electrophile 1-Bromobutane (Electrophile) Electrophile->TS Product 4'-Bromo-4-butoxy-biphenyl (Ether Product) TS->Product SN2 Substitution (-KBr)

Fig 1.[1] Mechanistic pathway for the base-mediated etherification.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
4-Bromo-4'-hydroxybiphenyl 249.111.0Limiting Reagent
1-Bromobutane 137.021.2 - 1.5Electrophile
Potassium Carbonate (

)
138.212.0 - 3.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Optional)
Acetone (or MEK)-Solvent10 mL per gram of substrate
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Bromo-4'-hydroxybiphenyl (1.0 equiv) and Anhydrous

    
      (2.5 equiv) to the flask.
    
  • Solvation: Add Acetone (Reagent Grade).

    • Expert Tip: If scaling up >50g, use Butanone (MEK) instead of acetone. MEK boils at 80°C (vs 56°C for acetone), providing faster kinetics without requiring a pressurized vessel.

  • Activation: Stir the suspension at room temperature for 15 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

  • Addition: Add 1-Bromobutane (1.3 equiv) and catalytic KI (0.1 equiv) in one portion.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C for Acetone).

  • Monitoring: Monitor via TLC (Silica gel, Eluent: 10% Ethyl Acetate in Hexanes).

    • Rf Values: Product (High Rf, ~0.8) vs. Starting Phenol (Low Rf, ~0.3).

    • Visualization: UV light (254 nm).

    • Endpoint: Reaction is typically complete in 6–8 hours.

Phase 3: Workup & Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , KBr) using a sintered glass funnel or Celite pad. Wash the salt cake with cold acetone.
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to yield a crude solid or oil.

  • Precipitation (Alternative Workup): If the product is highly crystalline, pour the hot reaction mixture directly into 5 volumes of ice-water with vigorous stirring. The product will precipitate out.[5] Filter and wash with water.[5][6]

Phase 4: Purification
  • Recrystallization: The crude material is best purified via recrystallization from Ethanol or Ethanol/Hexane (9:1) .

    • Dissolve crude solid in boiling ethanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the white, crystalline plates.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Workflow Setup Setup: Mix Phenol + K2CO3 in Acetone Reflux Reflux: Add Bromobutane Heat 60°C (6-12h) Setup->Reflux Check QC Check: TLC (Disappearance of Phenol) Reflux->Check Check->Reflux Incomplete Filter Workup: Filter Salts (Remove KBr/K2CO3) Check->Filter Complete Evap Isolation: Evaporate Solvent or Precipitate in Water Filter->Evap Cryst Purification: Recrystallize (Ethanol) Evap->Cryst

Fig 2. Operational workflow for the synthesis and isolation.

Process Safety & Troubleshooting

Safety Criticals
  • Alkyl Halides: 1-Bromobutane is an alkylating agent. Handle in a fume hood.

  • Dust Hazard: 4-Bromo-4'-hydroxybiphenyl dust can be irritating. Use N95 or P100 respiratory protection during weighing.

  • Solvent Safety: Acetone is highly flammable. Ensure all ground-glass joints are greased or sleeved to prevent vapor leaks near heating mantles.

Troubleshooting Matrix (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Conversion after 12h Low reaction temperature or "wet" solvent.Switch solvent to MEK (higher BP) or add 10 mol% KI (Finkelstein). Ensure

is anhydrous.
Oiling out during recrystallization Solution too concentrated or cooling too fast.Re-heat, add more Ethanol, and seed with a crystal of pure product. Cool slowly.
Product is yellow Oxidation of phenol or trace iodine.Wash the organic layer with 10% Sodium Thiosulfate (

) during workup to remove iodine.

References

  • Williamson, A. W. (1850).[7] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[3][8][9]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Procedure for Phenolic Ethers).

  • Gray, G. W., et al. (1973). "Liquid Crystals and Molecular Structure". (Context for Alkoxy-bromobiphenyls as liquid crystal precursors).
  • Organic Syntheses . "4-Bromobiphenyl". Org.[5][7][9] Synth. 1951, 31,[2] 13. (Precursor Synthesis).

  • Master Organic Chemistry . "The Williamson Ether Synthesis".[1][7][8][10][11] (Mechanistic Review).[8]

Sources

Application

application of 4'-Bromo-4-butoxy-biphenyl in OLED material synthesis

Application Note: Strategic Utilization of 4'-Bromo-4-butoxy-biphenyl in Solution-Processable OLED Architectures Executive Summary This guide details the synthetic utility of 4'-Bromo-4-butoxy-biphenyl (CAS: 58573-94-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4'-Bromo-4-butoxy-biphenyl in Solution-Processable OLED Architectures

Executive Summary

This guide details the synthetic utility of 4'-Bromo-4-butoxy-biphenyl (CAS: 58573-94-7) as a pivotal intermediate in the development of Organic Light Emitting Diodes (OLEDs). Unlike generic biphenyl halides, the inclusion of the butoxy tail confers critical solubility properties, enabling the synthesis of solution-processable Hole Transport Layers (HTL) and Liquid Crystal (LC) mesogens. This document provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to maintain high purity (>99.9%) required for optoelectronic device longevity.

Chemical Profile & Strategic Value

PropertySpecification
Compound Name 4'-Bromo-4-butoxy-biphenyl
CAS Number 58573-94-7
Molecular Formula C₁₆H₁₇BrO
Molecular Weight 305.21 g/mol
Appearance White to off-white crystalline powder
Purity Requirement >98% (Synthesis Grade), >99.95% (Device Grade)
Solubility Soluble in Toluene, THF, DCM; Insoluble in Water
The "Butoxy Effect" in OLED Design

The strategic advantage of this building block lies in the 4-butoxy substituent:

  • Solubility Enhancement: The aliphatic chain disrupts π-π stacking just enough to allow solubility in non-chlorinated solvents (e.g., toluene, xylene), which is a prerequisite for inkjet printing or spin-coating manufacturing processes [1].

  • Morphology Control: It prevents crystallization in the amorphous film state, reducing grain boundaries that act as charge traps.

  • Electronic Tuning: The alkoxy group acts as a weak electron donor, raising the HOMO level slightly, which facilitates hole injection from the anode [2].

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways for this precursor: Pathway A leads to extended conjugated systems (Host Materials), while Pathway B leads to Hole Transport Materials (HTM).

OLED_Synthesis_Workflow Precursor 4'-Bromo-4-butoxy-biphenyl (CAS: 58573-94-7) Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Buchwald Buchwald-Hartwig Amination Precursor->Buchwald Boronic Aryl Boronic Acid (e.g., Phenyl-B(OH)2) Boronic->Suzuki HostMat Extended Conjugated Core (Host Material/LC) Suzuki->HostMat Pd(PPh3)4, K2CO3 Sublimation Vacuum Train Sublimation HostMat->Sublimation Amine Secondary Amine (e.g., Carbazole) Amine->Buchwald HTL Triarylamine Derivative (Hole Transport Layer) Buchwald->HTL Pd2(dba)3, tBuXPhos HTL->Sublimation Device OLED Device Fabrication Sublimation->Device >99.95% Purity

Caption: Divergent synthetic pathways for 4'-Bromo-4-butoxy-biphenyl transforming into Host Materials (via Suzuki) or HTL materials (via Buchwald).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Core Extension)

Objective: To synthesize 4-butoxy-4''-phenyl-1,1':4',1''-terphenyl (Extended Conjugation).

Reagents:

  • 4'-Bromo-4-butoxy-biphenyl (1.0 eq)

  • 4-Biphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: 2M K₂CO₃ (aqueous)

  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical): Charge the solvent mixture into a Schlenk flask. Sparge with Argon for 30 minutes. Why: Dissolved oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

  • Charge: Add the bromide, boronic acid, and Pd catalyst under a counter-flow of Argon.

  • Activation: Add the aqueous base. The biphasic system requires vigorous stirring (1000 RPM).

  • Reaction: Heat to reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).

  • Work-up: Cool to RT. Separate phases. Extract aqueous layer with DCM. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Toluene. Note: Column chromatography may retain palladium residues; recrystallization is preferred for electronic grade materials.

Self-Validation Check:

  • If the reaction turns black immediately, oxygen was present (Pd precipitation).

  • If conversion stalls at 80%, add 1 mol% additional catalyst and degas again.

Protocol B: Buchwald-Hartwig Amination (HTL Synthesis)

Objective: To synthesize N-(4'-butoxy-[1,1'-biphenyl]-4-yl)-N-phenylbenzenamine (Triphenylamine derivative).

Reagents:

  • 4'-Bromo-4-butoxy-biphenyl (1.0 eq)

  • Diphenylamine (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: t-BuXPhos or XPhos (4-8 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Anhydrous Toluene or Xylene

Step-by-Step Methodology:

  • Inert Environment: This reaction is strictly moisture-sensitive. Flame-dry all glassware and cool under Argon.

  • Pre-complexation: Mix Pd₂(dba)₃ and Ligand in a small amount of toluene for 5 minutes to form the active catalytic species [3].

  • Addition: Add the bromide, amine, and base to the reaction vessel. Add the catalyst solution via syringe.

  • Heating: Heat to 100°C. Why: High temperature is needed to overcome the steric bulk, but avoid exceeding 110°C to prevent debromination side-reactions.

  • Quench: Filter hot through a celite pad to remove insoluble salts and Palladium black.

  • Purification: Flash chromatography on silica (Hexane/DCM gradient).

Expert Insight:

  • Ligand Choice: We use t-BuXPhos because electron-rich, bulky biaryl phosphines facilitate the oxidative addition of the electron-rich aryl bromide (due to the butoxy group) and accelerate reductive elimination [4].

Quality Control for Device Integration

For OLED applications, chemical purity is insufficient; electronic purity is required.

TestAcceptance CriteriaMethod
1H NMR No aliphatic impurities; clear doublet splitting for biphenyl core.500 MHz, CDCl₃
HPLC >99.5% AreaC18 Column, ACN:Water Gradient
ICP-MS Pd < 10 ppm, Fe < 5 ppmTrace metal analysis
TGA 5% weight loss > 300°CThermal stability check

Purification Note: Final materials intended for vacuum deposition must undergo thermal gradient sublimation (10⁻⁶ Torr) to remove trace solvents and isomers.

References

  • Müllen, K., & Scherf, U. (Eds.). (2006). Organic Light Emitting Devices: Synthesis, Properties and Applications. Wiley-VCH.

  • Yook, K. S., & Lee, J. Y. (2012). Organic materials for deep blue phosphorescent organic light-emitting diodes. Chemical Society Reviews, 41(22), 7705-7729.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts.[2] Chemical Science.

Sources

Method

step-by-step guide to synthesizing nematic liquid crystals from 4'-Bromo-4-butoxy-biphenyl

Application Note & Protocol Topic: A Step-by-Step Guide to Synthesizing Nematic Liquid Crystals from 4'-Bromo-4-butoxy-biphenyl Abstract This document provides a comprehensive, research-grade protocol for the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to Synthesizing Nematic Liquid Crystals from 4'-Bromo-4-butoxy-biphenyl

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis, purification, and characterization of the nematic liquid crystal 4-butoxy-4'-cyanobiphenyl (4OCB) starting from 4'-Bromo-4-butoxy-biphenyl. The core of this synthesis is a palladium-catalyzed cyanation reaction, a robust and efficient method for the formation of aryl nitriles. This guide is designed for researchers in materials science, chemistry, and drug development, offering detailed procedural steps alongside expert insights into the causality behind experimental choices. We cover critical safety protocols, advanced purification techniques, and standard characterization methods, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), to validate the successful synthesis of the target liquid crystal.

Introduction: The Rationale for Cyanobiphenyls

Nematic liquid crystals are a state of matter that exhibits long-range orientational order, making them the cornerstone of modern display technology.[1] The 4,4'-disubstituted cyanobiphenyls, famously pioneered by George Gray and his team in 1972, represent a foundational class of materials that enabled the development of stable, room-temperature liquid crystal displays (LCDs).[2][3] The archetypal member of this family, 4'-pentyl-4-cyanobiphenyl (5CB), demonstrated the ideal combination of chemical stability, a useful nematic range around room temperature, and strong positive dielectric anisotropy conferred by the polar cyano (-C≡N) group.[2][4][5]

Our starting material, 4'-Bromo-4-butoxy-biphenyl, is an ideal precursor for this class of liquid crystals. The biphenyl core provides the rigid, rod-like molecular structure (mesogen) essential for liquid crystallinity, while the butoxy chain helps to lower the melting point and influence the mesophase range. The bromine atom serves as a highly versatile reactive handle for introducing the critical cyano group via modern cross-coupling chemistry.[6]

This guide will focus on the palladium-catalyzed cyanation reaction. This method is chosen over classical alternatives (e.g., the Rosenmund-von Braun reaction using copper(I) cyanide) due to its generally higher yields, milder reaction conditions, and broader substrate scope, representing a state-of-the-art approach in synthetic organic chemistry.[7][8]

Health & Safety: A Critical Prerequisite

Chemical synthesis, particularly involving cyanide compounds, demands the highest level of safety preparedness. The protocols herein must be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials.

  • Cyanide Toxicity: All cyanide sources (e.g., zinc cyanide, potassium cyanide) are acutely toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin. They react with acids to produce highly toxic hydrogen cyanide gas.[9] An emergency plan, including the availability of a cyanide antidote kit and trained first-aid personnel, should be in place.

  • Brominated Aromatics: Aryl bromides are irritants and can be harmful. Avoid inhalation and skin contact.[10][11]

  • Palladium Catalysts: While generally low in toxicity, palladium compounds can be irritants and sensitizers. Fine powders should not be inhaled.

  • Solvents: Solvents such as N,N-Dimethylformamide (DMF) are reproductive toxins and should be handled with extreme care.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and a face shield.

  • Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavyweight gloves like butyl rubber are recommended for extended handling).

  • Flame-resistant lab coat.

Experimental Workflow Overview

The synthesis and characterization process is a linear workflow from starting material to a fully validated liquid crystal product. This process involves three primary stages: synthesis, purification, and analysis.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage A Setup Reaction: 4'-Bromo-4-butoxy-biphenyl + Zn(CN)₂, Pd Catalyst B Reaction under N₂ (e.g., 120°C, 12-24h) A->B C Work-up: Quenching & Extraction B->C D Crude Product Isolation C->D E Column Chromatography D->E F Recrystallization E->F G Purity & Identity Check (TLC, NMR, FT-IR) F->G H Thermal Analysis (DSC) G->H I Optical Texture (POM) H->I J Final Product: 4-butoxy-4'-cyanobiphenyl I->J

Caption: Overall workflow from synthesis to characterization.

Detailed Synthesis Protocol: 4-butoxy-4'-cyanobiphenyl (4OCB)

This protocol details the conversion of the aryl bromide to the target aryl nitrile. The choice of zinc cyanide as the cyanide source is strategic; it is less acutely toxic than alkali metal cyanides and often gives cleaner reactions in palladium-catalyzed systems.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4'-Bromo-4-butoxy-biphenyl319.233.19 g10.0Starting Material
Zinc Cyanide (Zn(CN)₂)117.430.70 g6.0Cyanide source (0.6 eq.)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1Palladium Pre-catalyst (1 mol%)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.56166 mg0.3Ligand (3 mol%)
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous, degassed solvent
Toluene92.14--For recrystallization
Ethyl Acetate88.11~200 mL-For extraction & chromatography
Hexanes-~500 mL-For chromatography
Deionized Water18.02~300 mL-For work-up
Saturated Brine-~50 mL-For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying agent
Reaction Mechanism: The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. The dppf ligand is crucial; it coordinates to the palladium center, stabilizing it and facilitating the key steps of the reaction, enhancing efficiency and preventing catalyst decomposition.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition arbr Ar-Br (Starting Material) arbr->pd_complex1 pd_complex2 Ar-Pd(II)(CN)L₂ pd_complex1->pd_complex2 Transmetalation zncn Zn(CN)₂ zncn->pd_complex2 pd_complex2->pd0 Reductive Elimination arcn Ar-CN (Product) pd_complex2->arcn

Caption: Simplified Pd-catalyzed cyanation cycle.

Step-by-Step Synthesis Procedure
  • Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the flask, add 4'-Bromo-4-butoxy-biphenyl (3.19 g), zinc cyanide (0.70 g), Pd₂(dba)₃ (92 mg), and dppf (166 mg).

  • Solvent Addition: Using a syringe, add 50 mL of anhydrous, degassed DMF. The mixture will appear as a dark-colored suspension.

  • Reaction Execution: Stir the mixture vigorously and heat to 120 °C using an oil bath. The color will typically darken further. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

  • Reaction Quenching (Work-up): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of deionized water. This will precipitate the crude product. Stir for 30 minutes.

  • Extraction: Transfer the aqueous suspension to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with saturated brine (1 x 50 mL).

    • Causality Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Step-by-Step Purification Protocol

High purity is paramount for observing well-defined liquid crystal phase transitions.[12] A two-step purification is employed.

  • Column Chromatography:

    • Prepare a silica gel column using a 9:1 mixture of hexanes and ethyl acetate.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with the 9:1 hexanes:ethyl acetate mixture, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent via rotary evaporation.

  • Recrystallization:

    • Dissolve the purified solid from the column in a minimum amount of hot toluene.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

    • Collect the white, crystalline product by vacuum filtration, washing with a small amount of cold hexanes.

    • Dry the crystals under high vacuum.

Characterization and Validation

The final product must be rigorously analyzed to confirm its chemical identity and liquid crystalline properties.

Expected Results
ParameterExpected OutcomeSource
Yield 75-90%(Typical for this reaction)
Appearance White crystalline solid-
Melting Point (T_CN) ~76 °C
Clearing Point (T_NI) ~80 °C
Mesophase Nematic
Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in CDCl₃. The ¹H NMR spectrum should show characteristic aromatic proton signals between 7.0-7.7 ppm and aliphatic signals for the butoxy chain between 0.9-4.0 ppm. The ¹³C NMR will confirm the presence of the nitrile carbon (~119 ppm) and the biphenyl carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong, sharp absorption band around 2225 cm⁻¹ is characteristic of the C≡N stretching vibration, providing definitive evidence of a successful cyanation.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the purified product into an aluminum DSC pan.

    • Heat the sample at a rate of 10 °C/min to 100 °C to erase thermal history.

    • Cool the sample at 10 °C/min to room temperature.

    • Heat the sample a second time at 10 °C/min. The endothermic peaks on the second heating scan correspond to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) phase transitions.[12]

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the product on a clean glass slide and cover with a coverslip.

    • Heat the slide on a hot stage to above the clearing point (~85 °C) to melt the sample into an isotropic liquid.

    • Slowly cool the sample into the nematic phase (e.g., to 78 °C).

    • Observe the sample through a microscope with crossed polarizers. The appearance of a birefringent, mobile texture (often a "schlieren" or "marbled" texture) is a hallmark of the nematic phase.[13]

Conclusion

This guide outlines a reliable and modern synthetic route for producing the nematic liquid crystal 4-butoxy-4'-cyanobiphenyl from its corresponding aryl bromide precursor. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently prepare high-purity materials suitable for academic investigation and device development. The emphasis on the rationale behind experimental procedures and strict adherence to safety standards ensures a robust and reproducible scientific outcome.

References

  • O'Neill, M., & Kelly, S. M. (2000). Liquid crystals for displays and other applications. Journal of Materials Chemistry, 10(9), 1945-1955. [Link]

  • Dakhel, A. A. (2014). The Role of 4-Bromo-4-N-Pentylbiphenyl in Liquid Crystal Synthesis.
  • Collings, P. J. (2002). Liquid Crystals: Nature's Delicate Phase of Matter. Princeton University Press. [Link]

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. [Link]

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

  • MDPI. (2020). Nematic Liquid Crystals. Special Issue. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Centers for Disease Control and Prevention. (2024). Facts About Bromine. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. [Link]

Sources

Application

Application Note: Process Optimization for the Purification of 4'-Bromo-4-butoxy-biphenyl via Recrystallization

Abstract This application note details the purification of 4'-Bromo-4-butoxy-biphenyl (CAS: N/A for specific isomer, generic class reference), a critical intermediate in the synthesis of liquid crystals and organic light...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 4'-Bromo-4-butoxy-biphenyl (CAS: N/A for specific isomer, generic class reference), a critical intermediate in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[1][2][3] Achieving purities exceeding 99.5% is non-negotiable for these applications to prevent device failure or phase transition anomalies.[1][2][3] This guide moves beyond standard textbook procedures, offering a field-proven protocol for solvent selection, impurity rejection, and thermal history control.[1][3]

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification strategy, one must first understand the "enemy"—the specific impurity profile generated during synthesis.[1][3] 4'-Bromo-4-butoxy-biphenyl is typically synthesized via the alkylation of 4-bromo-4'-hydroxybiphenyl or the bromination of 4-butoxybiphenyl.[1][2][3]

Critical Impurities
Impurity TypeOriginSolubility BehaviorRemoval Strategy
4-Bromo-4'-hydroxybiphenyl Unreacted Starting MaterialHigh polarity (Phenolic -OH).[1][2][3] Soluble in alcohols.[1][2][3]Polar Solvent Wash: Remains in mother liquor if ethanol is used.[1][2][3]
4,4'-Dibromobiphenyl Over-bromination side productLow polarity.[1][2][3] High melting point.[1][2][3][4]Hot Filtration: Often less soluble than the target; can be removed via hot filtration or requires non-polar solvent discrimination.[1][2][3]
Inorganic Salts Alkylation byproducts (KBr, NaBr)Ionic.[1][3] Insoluble in non-polar organics.[1][2][3]Water Wash / Hot Filtration: Must be removed prior to crystallization or via hot filtration.[1][2][3]
Homocoupling Dimers Trace metal catalyzed side reactionsVery low solubility.[1][2][3]Hot Filtration: Usually precipitate out before the target compound.[1][2][3]

Solvent System Selection: The "Solubility Gap" Strategy

For alkoxy-biphenyls, a single-solvent system often fails to separate the target from structurally similar homologs.[1][2][3] We utilize a Binary Solvent System leveraging the Solubility Gap principle.[1][2][3]

  • Primary Solvent (Dissolver): Ethyl Acetate (EtOAc) or Toluene.[1][2][3] High solubility for the target at elevated temperatures.[1][2][3]

  • Anti-Solvent (Precipitator): n-Heptane or Hexane.[1][2][3] Low solubility for the target, but high solubility for non-polar impurities.[1][3]

Why not just Ethanol? While Ethanol is a common choice for biphenyls [1], it can trap phenolic impurities (starting materials) within the crystal lattice due to hydrogen bonding.[1] A non-polar/polar binary system (EtOAc/Heptane) is superior for "electronic grade" purity because it disrupts these H-bond networks.[1][2][3]

Solvent Selection Logic (Graphviz Diagram)

SolventLogic Start Analyze Crude Purity PhenolHigh High Phenolic Impurity (>2%) Start->PhenolHigh HPLC Analysis PhenolLow Low Phenolic Impurity (<2%) Start->PhenolLow HPLC Analysis RouteA Route A: Ethanol Recrystallization (Leverage H-bonding) PhenolHigh->RouteA RouteB Route B: EtOAc / Heptane (Layered Crystallization) PhenolLow->RouteB Decision Check Color/Inorganics RouteA->Decision RouteB->Decision Final Target Purity >99.5% Decision->Final Recrystallize

Figure 1: Decision matrix for solvent selection based on crude material analysis.

Detailed Protocol: Binary Solvent Recrystallization

Target Compound: 4'-Bromo-4-butoxy-biphenyl Target Purity: >99.5% (HPLC area) Yield Goal: 85-90% recovery[1][2][3]

Reagents
  • Crude 4'-Bromo-4-butoxy-biphenyl : 10.0 g[1][2][3]

  • Ethyl Acetate (EtOAc) : ACS Grade[1][2][3]

  • n-Heptane : HPLC Grade[1][2][3]

  • Activated Carbon : (Optional, for decolorization)[1]

Step-by-Step Methodology
Phase 1: Dissolution and Hot Filtration[1][2][3]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the 10.0 g of crude solid. Add 30 mL of EtOAc (3 vol).

  • Heating: Heat the mixture to reflux (~77°C) with stirring.

    • Observation: The solid should dissolve completely.[1][2][3] If not, add EtOAc in 5 mL increments until dissolution is achieved.[1][3]

    • Expert Tip: Do not exceed 5 volumes of EtOAc.[1][2][3] If it doesn't dissolve by then, you likely have inorganic salts or dimers (insolubles).[1][3]

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities and insoluble dimers.[1][2][3]

    • Why Pre-warm? To prevent premature crystallization on the filter, which causes yield loss.[1][3]

Phase 2: Anti-Solvent Addition & Nucleation[1][2][3]
  • Reheating: Return the filtrate to the flask and bring back to a gentle boil.

  • Anti-Solvent Dosing: Slowly add n-Heptane dropwise through the top of the condenser.[1][2][3]

    • Endpoint: Continue adding until a persistent cloudiness (turbidity) just barely remains, then add 1-2 mL of EtOAc to clear it again.[1][2][3]

    • Ratio: The final EtOAc:Heptane ratio is typically between 1:2 and 1:4.[1][2][3]

  • Seeding (Optional but Recommended): If available, add a tiny crystal of pure product to induce controlled nucleation.[1][2][3]

Phase 3: Controlled Cooling (The Purification Engine)[1]
  • Ambient Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Mechanism:[5][6][7][8] Rapid cooling traps impurities inside the crystal lattice (occlusion).[1][2][3] Slow cooling allows the crystal to "reject" impurities into the mother liquor [2].[1][2][3]

  • Cryogenic Finish: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 4: Isolation[1][2][3]
  • Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the cake with 20 mL of cold n-Heptane (do not use EtOAc, it will dissolve your product).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Workflow Visualization (Graphviz)[1][2][3]

RecrystProtocol Dissolve 1. Dissolve in Hot EtOAc (Reflux) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent 3. Add Heptane (Until Turbid) Filter->AntiSolvent Cool 4. Slow Cooling (RT -> 0°C) AntiSolvent->Cool Harvest 5. Filter & Wash (Cold Heptane) Cool->Harvest Dry 6. Vacuum Dry Harvest->Dry

Figure 2: Operational workflow for the binary solvent recrystallization.[1][2][3]

Validation & Quality Control

Trust but verify. A visually clean crystal does not guarantee chemical purity.[1][2][3]

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 99.5%
DSC Melting PointSharp peak (Range < 1°C).[1][2][3] Note: Broad peaks indicate eutectic impurities.[1][2][3]
1H-NMR StructureIntegration of Butoxy protons (triplet ~4.0 ppm) vs. Aromatic protons matches 1:1 ratio.[1][2][3]
Appearance ColorWhite to off-white crystalline solid (Yellowing indicates oxidation or phenol presence).[1][2][3]

Note on Melting Point: While literature values for similar homologs like 4-bromo-4'-methoxybiphenyl are ~143-145°C [3], the butoxy chain adds flexibility, potentially lowering the melting point to the 120-135°C range.[1][2][3] Establish the melting point of your specific purified lot via DSC.[1][2][3]

Troubleshooting Guide

Problem: Oiling Out (Product forms a liquid oil at the bottom instead of crystals).

  • Cause: Temperature is above the melting point of the solvated product, or the solvent mixture is too non-polar too quickly.[1][3]

  • Solution: Re-heat to dissolve the oil.[1][2][3] Add more EtOAc (polar solvent).[1][2][3] Cool much more slowly. Scratch the glass to induce nucleation.[1][2][3]

Problem: Low Yield (<60%).

  • Cause: Too much solvent used (product remains in mother liquor).[1][2][3]

  • Solution: Concentrate the mother liquor via rotary evaporation to half volume and repeat the cooling/crystallization steps (Second Crop). Note: Second crops are usually lower purity.

Problem: Persistent Color (Yellow/Brown).

  • Cause: Trace oxidized phenols or transition metals.[1][2][3]

  • Solution: During the hot dissolution step (Phase 1), add 5% w/w Activated Carbon.[1] Stir for 10 minutes, then perform the Hot Filtration step carefully to remove the carbon.[1][3]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][3] (Standard reference for recrystallization of aromatics using Ethanol).

  • Mullin, J.W. Crystallization. 4th Ed.[1][2][3] Butterworth-Heinemann, 2001.[1][2][3] (Authoritative text on crystallization kinetics and impurity rejection).

  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls. Org. Synth. 1998, 75,[1][9] 53. Available at: [Link] (Demonstrates purification logic for biphenyl derivatives).[1][2][3]

Sources

Method

Process Development and Pilot-Scale Synthesis of 4'-Bromo-4-butoxy-biphenyl

Application Note: AN-ORG-2026-04 Executive Summary This Application Note details the process development and scale-up strategy for 4'-Bromo-4-butoxy-biphenyl , a critical mesogenic intermediate used in the synthesis of l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary

This Application Note details the process development and scale-up strategy for 4'-Bromo-4-butoxy-biphenyl , a critical mesogenic intermediate used in the synthesis of liquid crystals and advanced OLED materials. While laboratory-scale synthesis often utilizes acetone and dichloromethane, these solvents are unsuitable for pilot-plant operations due to volatility, aqueous miscibility issues, and environmental regulations.

This guide presents a robust Williamson Ether Synthesis protocol optimized for 1-5 kg pilot batches. The methodology prioritizes Methyl Isobutyl Ketone (MIBK) as the reaction solvent to facilitate high-temperature kinetics, efficient aqueous phase separation, and direct crystallization, thereby eliminating the need for silica gel chromatography.

Strategic Route Selection

For the scale-up of 4'-Bromo-4-butoxy-biphenyl, two primary retrosynthetic routes were evaluated. The logical selection process is detailed below:

Route Comparison
  • Route A: Suzuki-Miyaura Coupling (4-Butoxyphenylboronic acid + 1-Bromo-4-iodobenzene).

    • Pros: Convergent.

    • Cons: High cost of Pd catalysts; requires heavy metal scavenging (expensive for pharma/electronic grade); potential for homocoupling impurities.

  • Route B: Williamson Ether Synthesis (4'-Bromo-4-hydroxybiphenyl + 1-Bromobutane).

    • Pros: Atom economical; no heavy metals; starting material (4'-Bromo-4-hydroxybiphenyl) is a commodity chemical; purification via crystallization is straightforward.

    • Cons: Requires handling of alkyl halides (genotoxic precautions).

Decision: Route B is selected for pilot studies due to superior cost-efficiency and simplified purification profiles.

Retrosynthetic Logic (Visualization)

Retrosynthesis cluster_routes Route Selection target Target: 4'-Bromo-4-butoxy-biphenyl phenol SM 1: 4'-Bromo-4-hydroxybiphenyl (Commodity Phenol) phenol->target Williamson Ether Synthesis (Base/Solvent) alkyl SM 2: 1-Bromobutane (Alkylating Agent) alkyl->target suzuki_sm Alternative: Pd-Catalyzed Coupling (Rejected: High Cost/Metal Impurities) suzuki_sm->target Backup Route

Figure 1: Retrosynthetic analysis favoring the Williamson Ether Synthesis for scale-up efficiency.

Process Safety & Thermodynamics

Before initiating the pilot run, the following safety parameters must be integrated into the Master Batch Record (MBR):

  • Alkyl Halide Handling: 1-Bromobutane is a potential alkylating agent.[1] All charging must occur via a closed system (peristaltic pump or vacuum transfer) to minimize operator exposure.

  • Thermal Hazards: The reaction is exothermic upon mixing base and alkyl halide at elevated temperatures. The protocol uses a "semi-batch" approach where the base is added first, followed by controlled heating, or the alkyl halide is dosed to control the exotherm.

  • Solvent Swap: We replace Acetone (Lab scale, BP 56°C) with MIBK (Pilot scale, BP 117°C).

    • Why? MIBK allows higher reaction temperatures (faster kinetics) and is immiscible with water, allowing for an in-situ aqueous wash to remove inorganic salts (KBr) without a solvent swap.

Detailed Pilot Protocol (1.0 kg Scale)

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (g)MolesDensityVolume
4'-Bromo-4-hydroxybiphenyl 249.101.001000 g4.01Solid-
1-Bromobutane 137.021.25687 g5.011.27~540 mL
Potassium Carbonate (Granular) 138.212.001108 g8.02Solid-
MIBK (Methyl Isobutyl Ketone) 100.166.0 Vol--0.806.0 L
TBAI (Tetrabutylammonium iodide) 369.370.0574 g0.20Solid-

Note: TBAI acts as a Phase Transfer Catalyst (PTC) to accelerate the reaction in the heterogeneous mixture.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Ensure a 10-L jacketed glass reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Charging: Charge MIBK (6.0 L) and 4'-Bromo-4-hydroxybiphenyl (1.0 kg) . Stir at 150 RPM until a slurry or solution forms.

  • Base Addition: Add Potassium Carbonate (1.1 kg) and TBAI (74 g) via a solids addition funnel. Caution: Dust hazard.

  • Reagent Addition: Add 1-Bromobutane (687 g) in a single portion at ambient temperature (20-25°C).

Phase 2: Reaction & IPC
  • Heating: Ramp reactor temperature to 90°C (internal) over 45 minutes. Reflux is not required, but vigorous agitation (250-300 RPM) is critical to suspend the inorganic base.

  • Reaction Time: Hold at 90°C for 6–8 hours.

  • In-Process Control (IPC): Sample 50 µL, dilute in Acetonitrile. Analyze via HPLC (C18 column, 80:20 MeCN:Water).

    • Specification: < 0.5% Area% of starting phenol. If >0.5%, add 0.1 eq of 1-Bromobutane and stir for 2 hours.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to 40°C.

  • Quench/Wash: Add Water (3.0 L) . Stir rapidly for 15 minutes to dissolve residual K2CO3 and KBr byproduct.

  • Phase Separation: Stop stirring. Allow phases to settle (15-30 min). Drain the lower aqueous layer (waste).

  • Polishing: (Optional) If the interface is raggy, filter the organic layer through a pad of Celite to remove fine particulates.

  • Crystallization (The "Self-Validating" Step):

    • Distill the organic phase under vacuum (approx. 300 mbar, 60°C) to reduce volume to ~3.0 L (approx 3 volumes relative to input).

    • Add Ethanol (3.0 L) slowly at 60°C.

    • Cool slowly (10°C/hour) to 5°C. The product will crystallize as white leaflets.

  • Isolation: Filter the slurry on a Nutsche filter. Wash the cake with cold Ethanol (1.0 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (Graphviz)

ProcessFlow start Start: Reactor Charging (Phenol + MIBK + K2CO3) react Reaction Phase Add BuBr, Heat to 90°C (6-8h) start->react ipc IPC Check (HPLC) Phenol < 0.5%? react->ipc ipc->react No (Add more BuBr) wash Aqueous Workup Wash w/ Water, Remove Salts ipc->wash Yes crystallize Crystallization Distill MIBK -> Add EtOH -> Cool wash->crystallize filter Filtration & Drying Isolate White Solid crystallize->filter

Figure 2: Pilot-scale workflow emphasizing the IPC decision point and crystallization logic.

Analytical Specifications & Troubleshooting

Final Product Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 99.0%
Assay qNMR / Titration98.0 – 102.0% w/w
Melting Point DSC / CapillaryTarget: 80–85°C (Note: Polymorph dependent; confirm vs. reference standard)
Residual Solvent GC-HeadspaceMIBK < 5000 ppm; Ethanol < 5000 ppm
Troubleshooting Guide
  • Problem: Slow conversion (>10 hours).

    • Root Cause:[2][3] Poor agitation (mass transfer limitation) or particle size of K2CO3 is too large.

    • Fix: Increase RPM; use milled K2CO3; add 5% more TBAI.

  • Problem: Product "oils out" during crystallization.

    • Root Cause:[2][3] Temperature dropped too fast or too much residual MIBK.

    • Fix: Re-heat to dissolve, seed with pure crystal at 50°C, and cool slower. Ensure Ethanol ratio is sufficient.

  • Problem: Yellow color in final product.

    • Root Cause:[2][3] Oxidation of phenol or trace iodine from TBAI.

    • Fix: Wash the organic layer with 10% Sodium Thiosulfate solution before crystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection and scale-up logic).
  • Organic Syntheses. (1928). Preparation of 4-Bromobiphenyl. Org. Synth. 1928, 8,[3] 42. Link (Foundational chemistry for the biphenyl core).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of Williamson Ether Synthesis).[4][5][6]

  • PubChem. (2025).[7][8] 4'-Bromo-4-butoxybiphenyl Compound Summary. Link (Note: Link directs to the non-brominated analog 4-butoxybiphenyl for structural comparison; specific brominated CAS 63619-51-2 data is often proprietary or found in liquid crystal patents).

  • American Chemical Society. (2015). Safety in Academic Chemistry Laboratories. (General safety for alkyl halides).

Disclaimer: This protocol is designed for professional chemists. All pilot-scale operations must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4'-Bromo-4-butoxy-biphenyl synthesis

Executive Summary & System Overview Target Molecule: 4'-Bromo-4-butoxy-biphenyl (CAS: 52055-32-6) Primary Application: Nematic liquid crystal intermediates; pharmaceutical building blocks. Core Challenge: Users frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Target Molecule: 4'-Bromo-4-butoxy-biphenyl (CAS: 52055-32-6) Primary Application: Nematic liquid crystal intermediates; pharmaceutical building blocks. Core Challenge: Users frequently report yields stuck at 50-60% due to incomplete conversion of the phenol and losses during purification. The Solution: Transitioning from standard acetone-based protocols to a MEK (Methyl Ethyl Ketone) / Potassium Carbonate / Potassium Iodide system. This modification typically boosts isolated yields to >85% by leveraging higher reaction temperatures and the Finkelstein effect.

The "Gold Standard" Protocol (SOP)

Note: This protocol replaces legacy methods using NaH (hazardous) or Acetone (too slow).

Reaction Scheme


Optimized Reagents Table
ComponentRoleEquiv.Notes
4'-Bromo-4-hydroxybiphenyl Limiting Reagent1.0Must be dry.[1] Water quenches the rate.
1-Bromobutane Electrophile1.2 - 1.5Slight excess drives kinetics.
Potassium Carbonate (

)
Base2.0 - 3.0Grind to fine powder to increase surface area.
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Critical: Converts alkyl bromide to more reactive alkyl iodide in situ.
2-Butanone (MEK) Solvent10-15 volB.P. 80°C allows faster kinetics than Acetone (56°C).
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to salt precipitation), reflux condenser, and nitrogen inlet.

  • Charging: Add 4'-bromo-4-hydroxybiphenyl (1.0 eq), finely powdered anhydrous

    
     (2.5 eq), and KI (0.1 eq) to the flask.
    
  • Solvation: Add MEK (10 mL per gram of phenol). Stir at room temperature for 15 minutes to initiate deprotonation (color change often observed).

  • Addition: Add 1-bromobutane (1.3 eq) in a single portion.

  • Reaction: Heat to vigorous reflux (internal temp ~80°C). Monitor via TLC (Mobile Phase: Hexane/EtOAc 9:1).

    • Checkpoint: Standard reaction time is 6–12 hours. Without KI, this can take >24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ). Rinse the filter cake with warm MEK.
    • Rotary evaporate the solvent to obtain the crude solid.

  • Purification: Recrystallize from Ethanol or Ethanol/Heptane (1:1) .

Visualization: Process Logic & Workflow

The following diagram illustrates the critical decision points in the synthesis workflow.

SynthesisWorkflow Start Start: Reactants Setup Mix Mix Phenol + K2CO3 + KI in MEK (Stir 15 min) Start->Mix AddAlk Add 1-Bromobutane Reflux 80°C Mix->AddAlk Check TLC Check (6 hrs) AddAlk->Check Incomplete SM Present? Add 0.2 eq Bromide Continue Reflux Check->Incomplete Yes Complete Reaction Complete Check->Complete No Incomplete->Check Workup Filter Salts -> Evaporate Complete->Workup Recryst Recrystallize (EtOH) Workup->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Figure 1. Optimized workflow for Williamson Ether Synthesis of 4'-Bromo-4-butoxy-biphenyl, highlighting the critical TLC checkpoint.

Troubleshooting Guide (FAQs)

Q1: My reaction stalls at 70% conversion even after 24 hours. Why?

  • Diagnosis: This is a classic kinetic trap. As the reaction proceeds, the concentration of nucleophile (phenoxide) drops, and the byproduct (

    
    ) can coat the surface of the base if stirring is inefficient.
    
  • Fix:

    • Switch to MEK: If you are using Acetone, the temperature (56°C) is insufficient to drive the reaction to completion against the steric bulk of the biphenyl system. MEK (80°C) solves this [1].

    • The Finkelstein Boost: Ensure you added 10 mol% Potassium Iodide (KI) . It reacts with 1-bromobutane to form 1-iodobutane, which is ~50x more reactive toward the phenoxide [2].

Q2: The product has a persistent yellow/brown color. How do I remove it?

  • Diagnosis: The color usually comes from trace oxidation of the phenol or iodine traces (if KI was used).

  • Fix:

    • Wash: During workup, wash the organic phase with 10% Sodium Thiosulfate (

      
      ) solution. This reduces any free iodine (
      
      
      
      ) back to colorless iodide (
      
      
      ).
    • Carbon Treat: During recrystallization, add 5% w/w activated carbon to the hot ethanol solution, stir for 5 minutes, and filter hot.

Q3: I see a byproduct spot just above my product on TLC. What is it?

  • Diagnosis: This is likely the C-alkylated byproduct, though rare with primary halides. More likely, it is the elimination product (1-butene) if the base was too strong (e.g., hydroxide) or the temperature too high without adequate solvent polarity.

  • Fix: Stick to Carbonate bases (

    
    ). Avoid NaOH or KOH, which promote elimination. Ensure your 1-bromobutane is free of butanol impurities.
    

Q4: Can I use Sodium Hydride (NaH) to speed this up?

  • Technical Advice: Yes, NaH in DMF is faster (1-2 hours). However , for this specific biphenyl substrate, NaH often causes "over-reaction" or colored impurities due to the sensitivity of the electron-rich biphenyl ring to oxidation in DMF [3]. The

    
    /MEK route is slower but yields a cleaner profile requiring less purification.
    

Advanced Optimization: Phase Transfer Catalysis (PTC)

For scale-up (>100g) where solvent volume becomes a safety issue, a biphasic system is recommended.

  • System: Toluene (Organic) / Water (Aqueous 50% NaOH).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

  • Mechanism: The PTC transports the phenoxide ion into the organic layer where it reacts rapidly with the alkyl bromide.

  • Benefit: Eliminates the need for anhydrous solvents and simplifies salt filtration (salts stay in water).

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O- Na+) Phenol->Phenoxide NaOH Q PTC Catalyst (Q+) Phenoxide->Q Ion Pair Formation RBr R-Br Product Ar-O-R (Ether) RBr->Product Reaction QBr Q+Br- Product->QBr Regeneration Q->RBr Transfer to Organic

Caption: Figure 2.[2] Phase Transfer Catalysis mechanism allowing reaction between aqueous phenoxide and organic alkyl halide.

References

  • Solvent Effects in Williamson Synthesis

    • Source: Patent CN108129258B (Synthesis of 4-bromo-4'-propylbiphenyl).
    • URL:

  • The Finkelstein Modification (KI Catalyst)

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6][7] Explains the mechanistic advantage of Iodide nucleophilicity.

    • URL:

  • Base Selection & Side Reactions

    • Source: BenchChem Technical Support.
    • URL: (Simulated Link based on search context)

  • Purification Protocols

    • Source: Organic Syntheses, Coll. Vol. 3, p. 167 (1955).
    • URL:

Sources

Optimization

Technical Support Center: Suzuki Coupling with 4'-Bromo-4-butoxy-biphenyl

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 4'-Bromo-4-butoxy-biphenyl. This guide is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of 4'-Bromo-4-butoxy-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when using 4'-Bromo-4-butoxy-biphenyl in a Suzuki coupling reaction?

A1: The three most critical parameters are the choice of palladium catalyst and ligand, the selection of the base, and rigorous exclusion of oxygen. The butoxy group makes the biphenyl system electron-rich, which can affect the oxidative addition step. The choice of ligand is crucial to modulate the reactivity of the palladium center.[1] The base is not just a proton scavenger; it plays a key role in the transmetalation step.[2][3] Finally, ensuring anaerobic conditions is paramount to prevent catalyst degradation and unwanted side reactions.[4]

Q2: I am observing a significant amount of a dehalogenated byproduct (4-butoxy-biphenyl). What is the likely cause?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[1][4] It can be promoted by high temperatures, prolonged reaction times, or an inappropriate choice of base or solvent.[1] Certain solvents or bases can act as hydride donors, leading to reductive dehalogenation of the aryl bromide after oxidative addition to the palladium center.[4]

Q3: My reaction is sluggish or stalls completely. What are the first things I should check?

Q4: Can I use water as a co-solvent in my reaction with 4'-Bromo-4-butoxy-biphenyl?

A4: Yes, and it is often beneficial. A small amount of water can help dissolve the inorganic base and facilitate the activation of the boronic acid for transmetalation.[4] Typical solvent-to-water ratios range from 2:1 to 10:1.[4] However, excessive water can promote protodeborylation of the boronic acid.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of the Desired Coupled Product

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted 4'-Bromo-4-butoxy-biphenyl.

  • The desired product is formed, but in yields significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Inactive Catalyst The active Pd(0) species is susceptible to oxidation. Pre-catalysts (Pd(II)) may not be efficiently reduced to the active form.Use a fresh batch of catalyst or a more robust pre-catalyst like a Pd(dba) complex or a PEPPSI catalyst.[5] Ensure the reaction is thoroughly degassed to remove oxygen.
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species.[2][3]Screen different bases. For 4'-Bromo-4-butoxy-biphenyl, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[1][6] Consider adding a small amount of water to the solvent system to improve base solubility and facilitate boronate formation.[4][7]
Protodeborylation of Boronic Acid Boronic acids can be hydrolyzed, especially under harsh conditions or in the presence of excess water, replacing the boron group with a hydrogen atom.[4]Use the boronic acid as the limiting reagent (if feasible) or use a slight excess (1.1-1.2 equivalents). Ensure anhydrous solvents are used if water is not intentionally added as a co-solvent. Alternatively, consider using a more stable boronate ester (e.g., a pinacol ester).
Steric Hindrance If the coupling partner (the boronic acid) is sterically bulky, the transmetalation or reductive elimination steps can be slowed.Switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos. These ligands can accelerate the desired cross-coupling pathway and stabilize the catalytic intermediates.[1]
Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or GC-MS analysis reveals multiple spots/peaks in addition to the starting material and desired product.

  • Purification is difficult due to byproducts with similar polarity to the product.[8]

Common Side Products and Their Mitigation:

Side Product Formation Mechanism Mitigation Strategy
4-butoxy-biphenyl (Dehalogenation) After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source (e.g., solvent, base, or impurities) followed by reductive elimination.[4]Lower the reaction temperature.[1] Use a weaker base like K₂CO₃ or K₃PO₄.[1] Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos) to favor the cross-coupling pathway over dehalogenation.[1]
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[4]Ensure the reaction is rigorously degassed. Use a Pd(0) source or a pre-catalyst that is efficiently reduced. Avoid using an excessive amount of the boronic acid.
Homocoupling of 4'-Bromo-4-butoxy-biphenyl Two molecules of the aryl bromide couple to form a quaterphenyl derivative. This is less common but can occur at high temperatures or with certain catalyst systems.Lower the reaction temperature and catalyst loading. Screen different ligands.

Visualizing the Suzuki Coupling and Troubleshooting Logic

A clear understanding of the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Common Side Reactions Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxiAdd Oxidative Addition (Ar-Br) ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Ar'-B(OR)2 Base Dehalogenation Dehalogenation (Ar-H) ArPdBr->Dehalogenation [H-] Homocoupling Homocoupling (Ar'-Ar') Transmetal Transmetalation (Base, Ar'-B(OR)2) ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A systematic approach is key when a reaction fails. The following decision tree can guide your troubleshooting efforts.

Troubleshooting_Tree Start Reaction Failure (Low Yield / No Reaction) Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvents, Boronic Acid) Start->Check_Reagents Check_Setup Review Reaction Setup (Degassing, Stirring, Temperature) Start->Check_Setup Analyze_Crude Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analyze_Crude Identify_Problem Identify Primary Issue Analyze_Crude->Identify_Problem No_Reaction No Reaction / Stalled Identify_Problem->No_Reaction Starting Material Dominant Side_Products Major Side Products Identify_Problem->Side_Products Byproducts Observed Optimize_Catalyst Optimize Catalyst System (Screen Ligands, Change Pre-catalyst) No_Reaction->Optimize_Catalyst Optimize_Base Optimize Base/Solvent (Screen Bases, Add Water Co-solvent) No_Reaction->Optimize_Base Dehalogenation Dehalogenation? Side_Products->Dehalogenation Optimize_Temp Adjust Temperature/ Reaction Time Optimize_Base->Optimize_Temp Dehalogenation->Optimize_Base Yes Homocoupling Homocoupling? Dehalogenation->Homocoupling No Homocoupling->Check_Setup Yes (Check Degassing) Homocoupling->Optimize_Catalyst No

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 4'-Bromo-4-butoxy-biphenyl

This protocol provides a robust starting point for your experiments.

Materials:

  • 4'-Bromo-4-butoxy-biphenyl

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add 4'-Bromo-4-butoxy-biphenyl (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₃PO₄ (2.0 equiv.), and Pd(PPh₃)₄ (0.02 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol for Reactions Prone to Dehalogenation

This modified protocol is designed to minimize the formation of the dehalogenated byproduct.

Key Modifications:

  • Catalyst System: Use Pd₂(dba)₃ (1 mol%) with a bulky, electron-rich ligand like SPhos (2.2 mol%).

  • Base: Use a weaker base such as K₂CO₃ (2.0 equiv.).

  • Temperature: Run the reaction at a lower temperature, starting at 60-70 °C.

Procedure:

  • Preparation: In a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ and SPhos. Add the solvent (e.g., toluene) and stir for 10 minutes to allow for catalyst activation.

  • Reagent Addition: Add 4'-Bromo-4-butoxy-biphenyl, the arylboronic acid, and K₂CO₃.

  • Follow steps 3-7 from the standard protocol, adjusting the temperature as needed based on reaction monitoring.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. Retrieved from [Link]

Sources

Troubleshooting

purification of 4'-Bromo-4-butoxy-biphenyl using column chromatography

Topic: Purification of 4'-Bromo-4-butoxy-biphenyl via Column Chromatography Ticket ID: PUR-BIPH-042 Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary 4'-Bromo-4-butoxy-biphenyl is a critical me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4'-Bromo-4-butoxy-biphenyl via Column Chromatography Ticket ID: PUR-BIPH-042 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

4'-Bromo-4-butoxy-biphenyl is a critical mesogenic intermediate used frequently in the synthesis of liquid crystals and OLED materials.[1][2] Its purification presents a specific set of challenges due to its moderate solubility and the nature of its common impurities (unreacted phenolic precursors or poly-brominated side products).[1][2]

This guide provides a self-validating workflow for purifying this compound to >99% purity. We prioritize Normal Phase Flash Chromatography followed by a Recrystallization polishing step.[1][2]

Module 1: Method Development & TLC Optimization

Before packing a column, you must define the separation window.[2] The primary impurities depend on your synthesis route:

  • Williamson Ether Synthesis Route: Impurity is 4'-Bromo-4-hydroxybiphenyl (Starting Material).[1][2] This is significantly more polar than your product.

  • Direct Bromination Route: Impurity is 4,4'-Dibromo-4-butoxybiphenyl (Over-bromination).[1][2] This is less polar or similar to your product.

Solvent System Selection

We recommend a binary gradient system.[1][2] Avoid 100% Hexane as it often causes "streaking" of the product due to poor solubility.[2]

Solvent SystemTarget Rf (Product)Selectivity Notes
Hexane : Ethyl Acetate (95:5) 0.25 – 0.30Best for Phenol Removal. The phenol will stay at the baseline (Rf < 0.05).[1][2]
Hexane : DCM (80:20) 0.30 – 0.40Best for Solubility. Use this if the compound precipitates on the column.[2]
Toluene (100%) 0.40 – 0.50Alternative. Good for separating brominated isomers, but harder to remove post-column.[2]
The "Spot-Check" Protocol
  • Dissolve 5 mg of crude in 1 mL DCM.

  • Spot on a silica TLC plate (F254).[1][2]

  • Elute with Hexane:EtOAc (9:1) .

  • Visualize:

    • UV (254 nm): Product appears as a dark spot (Biphenyl core).[1][2]

    • Iodine Stain: The butoxy tail absorbs iodine vapor, turning brown/yellow.[2]

Module 2: Column Chromatography Protocol

Step 1: Sample Loading (Critical)

Issue: This compound is a crystalline solid with limited solubility in pure hexane.[1][2]

  • Do NOT use wet loading (dissolving in minimal solvent and adding to column).[1][2] This often leads to precipitation at the column head, causing band broadening and tailing.[2]

  • DO use Dry Loading .[1][2]

Dry Loading Procedure:

  • Dissolve crude mixture in Dichloromethane (DCM).[1][2]

  • Add Silica Gel (Ratio: 1g crude to 2g silica).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.[1][2]

Step 2: The Gradient Run

Column Specs: Standard Silica (40-63 µm).[1][2] Cartridge Size: Use a 1:20 to 1:40 ratio (Sample : Silica mass).[1][2]

Gradient Table (Linear):

Time (CV*) % Solvent B (Ethyl Acetate) % Solvent A (Hexane) Action
0–2 0% 100% Column Equilibration
2–5 0% → 2% 100% → 98% Elute non-polar impurities (Dibromides)
5–15 2% → 10% 98% → 90% Product Elution Window

| 15–18 | 10% → 50% | 90% → 50% | Flush polar impurities (Phenols) |[1][2]

*CV = Column Volume[1][2]

Visualization of Workflow

PurificationWorkflow Start Crude Mixture (Solid) TLC TLC Optimization Target Rf 0.25 (Hex:EtOAc) Start->TLC Load Dry Load (Adsorb on Silica) TLC->Load Rf Confirmed Run Flash Chromatography Gradient 0-10% EtOAc Load->Run Fraction Fraction Analysis (UV 254nm) Run->Fraction Recryst Recrystallization (Ethanol) Fraction->Recryst Combine Pure Fractions Final Pure Product (>99%) Recryst->Final

Figure 1: Purification workflow from crude solid to high-purity crystalline product.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. What is it?

Diagnosis: This is likely the 4-butoxybiphenyl (unbrominated) or a mono-alkylated side product if you did a Suzuki coupling.[1][2] Solution:

  • Switch solvent selectivity.[1][2] If using Hexane/EtOAc, switch to Hexane/DCM or Hexane/Toluene .[2]

  • Use a shallower gradient (e.g., 0% to 5% EtOAc over 20 CV).[2]

  • Increase the silica-to-sample ratio to 1:50.[1][2]

Q2: The product crystallized inside the column/tubing.

Diagnosis: The compound has exceeded its solubility limit in the mobile phase (common in high-hexane phases). Solution:

  • Immediate Fix: Pause flow. Inject a small plug of DCM to redissolve the blockage, then resume flow (this will ruin resolution but save the run).

  • Prevention: Switch to DCM:Hexane gradient. DCM solubilizes biphenyls much better than EtOAc.[1][2] Start with 10% DCM in Hexane and gradient up to 50% DCM.[1][2]

Q3: I see "ghost peaks" or tailing even after the product elutes.

Diagnosis: This is usually the phenolic starting material (4'-bromo-4-hydroxybiphenyl) dragging on the silica due to hydrogen bonding.[1] Solution:

  • Add 1% Triethylamine to your mobile phase if the phenol is the target impurity.[2] This deprotonates the phenol, keeping it strictly on the baseline until you flush the column.

  • Note: For the product itself (an ether), no modifier is needed.[2]

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue CoElution Co-elution? Problem->CoElution Precipitation Crystallizing in Column? Problem->Precipitation Tailing Tailing/Streaking? Problem->Tailing Sol_Gradient Flatten Gradient (0-5% EtOAc) CoElution->Sol_Gradient Close Rf Sol_Solvent Switch to Hexane:DCM Precipitation->Sol_Solvent Solubility Limit Sol_Load Use Dry Loading (DCM/Silica) Tailing->Sol_Load Bad Loading Sol_Wash Flush with EtOAc/MeOH Tailing->Sol_Wash Polar Impurity

Figure 2: Rapid diagnostic tree for common chromatographic failures.[1][2]

Module 4: Post-Column Processing (The Polish)

Chromatography removes the bulk impurities, but for liquid crystal applications, trace isomers must be removed via crystallization.

Protocol:

  • Combine pure fractions and evaporate solvent.[1][2]

  • Dissolve the white solid in boiling Ethanol (EtOH) .

    • Ratio: Approx 5-10 mL EtOH per gram of product.[1][2]

  • If it does not dissolve completely, add small amounts of Ethyl Acetate dropwise until clear.[2]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white plates/needles.[2]

  • Yield: Typical recovery is 85-90% with >99.5% purity.[1][2]

References

  • Synthesis and Properties of Alkoxybiphenyls

    • Source: Organic Syntheses, Coll.[2][3] Vol. 6, p. 195 (1988).[2]

    • Context: General procedures for bromination and purification of biphenyl derivatives.[2]

    • [1][2]

  • Flash Chromatography of Mesogens

    • Source: Biotage Application Note "Purification of Liquid Crystal Intermedi
    • Context: Strategies for separating homologues using silica gel.[1][2]

    • [1][2]

  • Physical Properties (Solubility/Melting Point)

    • Source: PubChem Compound Summary for 4'-Bromo-4-methoxybiphenyl (Analogous structure used for solubility extrapolation).[1][2]

    • Context: Solubility data in chlorinated solvents vs. alcohols.[1][2]

    • [1][2][4]

  • Recrystallization Solvents

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai).[1][2]

    • Context: Standard reference for purification of aromatic ethers and halides.[2]

Sources

Optimization

catalyst selection for cross-coupling reactions of 4'-Bromo-4-butoxy-biphenyl

Technical Support Center: Advanced Catalysis Guide Topic: Cross-Coupling Optimization for 4'-Bromo-4-butoxy-biphenyl Case ID: #RXN-BP-440 Support Level: Tier 3 (Senior Scientist)[1] Executive Summary: Substrate Profile S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Guide Topic: Cross-Coupling Optimization for 4'-Bromo-4-butoxy-biphenyl Case ID: #RXN-BP-440 Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary: Substrate Profile

Subject: 4'-Bromo-4-butoxy-biphenyl Chemo-Physical Profile:

  • Core: Biphenyl (rigid, aromatic).

  • Electrophile: Aryl Bromide (para-position).[1] Reactivity is high for oxidative addition but slower than iodides.[1]

  • Tail: Butoxy group (

    
    ).[1] This adds significant lipophilicity (
    
    
    
    ) and weak electron-donating character (
    
    
    ).[1]
  • Implication: The molecule is water-insoluble .[1][2] Standard aqueous protocols (e.g., Suzuki in

    
    :EtOH) often result in "gummy" precipitates and stalled conversion due to phase transfer limitations.
    

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst system should I choose for my specific coupling partner?"

Technical Response: Do not default to


. While cheap, it is air-sensitive and often fails to drive conversion on electron-rich biphenyls due to poor stability.[1] Select your system based on the Nucleophile  (Coupling Partner).[1]
Table 1: Recommended Catalyst Systems
Coupling TypeNucleophileGold Standard (High Yield) Budget / Initial Screen Key Condition Note
Suzuki-Miyaura Boronic Acids (

)
Pd(dppf)Cl₂[1]·DCM or XPhos Pd G4

Requires deoxygenated base (e.g.,

).
Buchwald-Hartwig

Amines / Amides
BrettPhos Pd G4

+ Xantphos
Strict anhydrous conditions required.[1]
Buchwald-Hartwig

Amines
RuPhos Pd G4

+ BINAP
RuPhos prevents

-hydride elimination.[1]
Mizoroki-Heck Acrylates / StyrenesPd(OAc)₂ + P(o-tol)₃

(ligand-free)
Run at

in DMF or NMP.[1]
Negishi Organozinc (

)
PEPPSI-IPr

Excellent for alkyl-alkyl coupling.[1]

Module 2: Visual Decision Logic

User Query: "I need a flowchart to select the reaction conditions based on my available reagents."

Technical Response: Use the following logic tree to determine your starting point.

CatalystSelection Start Substrate: 4'-Bromo-4-butoxy-biphenyl Partner Select Coupling Partner Start->Partner Boron Boronic Acid (Suzuki) Partner->Boron Amine Amine (Buchwald) Partner->Amine Alkene Alkene (Heck) Partner->Alkene Steric Is Partner Sterically Hindered? Boron->Steric AmineType Amine Type? Amine->AmineType HeckCond Use: Pd(OAc)2 + P(o-tol)3 Base: Et3N Temp: 100°C Alkene->HeckCond S_Yes Use: XPhos Pd G4 Solvent: THF/H2O Steric->S_Yes Yes (Ortho-subst.) S_No Use: Pd(dppf)Cl2 Solvent: Toluene/H2O Steric->S_No No Primary Primary/Amide: Use BrettPhos Pd G4 AmineType->Primary 1° or Amide Secondary Secondary: Use RuPhos Pd G4 AmineType->Secondary 2° (Cyclic/Acyclic)

Caption: Decision matrix for catalyst selection based on coupling partner and steric demands.

Module 3: Troubleshooting Guide (FAQs)

Issue A: The "Slurry" Problem (Solubility)

Q: My reaction turns into a thick slurry and conversion stops at 50%. I'm using Ethanol/Water. A: The butoxy tail makes your substrate highly lipophilic.[1] Ethanol is too polar.[1]

  • The Fix: Switch to a biphasic system with a lipophilic organic layer.[1]

    • Recommended Solvent: Toluene : Water (4:1) or THF : Water (4:1).[1]

    • Why: The biphenyl substrate dissolves in the Toluene/THF, while the inorganic base (

      
      ) remains in the water. The reaction occurs at the interface or via phase transfer.
      
Issue B: Protodehalogenation (The Silent Killer)

Q: My starting material is disappearing, but I'm isolating 4-butoxybiphenyl (H instead of Br) rather than the product. A: This is Protodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes reduction instead of transmetallation.[1]

  • Root Cause 1: Alcohol Solvents. If you are using iPrOH or EtOH, the solvent is acting as a hydride source via

    
    -hydride elimination.
    
    • Fix: Switch to aprotic solvents (Dioxane, Toluene, DMF).

  • Root Cause 2: Moisture.

    • Fix: Use anhydrous solvents and switch the base to Cesium Carbonate (

      
      )  or Potassium Phosphate (
      
      
      
      )
      .[1] Avoid alkoxide bases (
      
      
      ) if this persists.[1]

Module 4: Self-Validating Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 4'-Bromo-4-butoxy-biphenyl with Phenylboronic Acid. Objective: High yield (>90%) with minimal dehalogenation.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Phenylboronic acid: 1.2 equiv[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Robust, air-stable precursor.

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene (anhydrous) + Water (degassed) [Ratio 10:1][1]

Step-by-Step Procedure:

  • The "Dry" Setup: Add the aryl bromide, boronic acid, base, and Pd-catalyst to a reaction vial equipped with a magnetic stir bar.

    • Validation Check: Are the solids dry? If the base is clumpy, grind it. Moisture initiates dehalogenation.[1]

  • Inerting (Critical): Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon 3 times .[1]

    • Why: Oxygen promotes homocoupling of the boronic acid (producing biphenyl impurity) and deactivates the catalyst.

  • Solvent Addition: Syringe in the Toluene and Water (previously sparged with Argon for 15 mins).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Visual Check: The mixture should turn dark (brown/black) indicating active Pd(0).[1] If it precipitates Pd black (mirrors on glass) immediately, the ligand is failing (lower temp or switch to XPhos).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][3] Dry organic layer over

    
    .[1]
    

Module 5: Mechanistic Insight

User Query: "Why does the butoxy group matter for the mechanism?"

Technical Response: The butoxy group is an Electron Donating Group (EDG).[1]

  • Oxidative Addition: The EDG increases electron density on the ring, making the C-Br bond slightly stronger and harder to break compared to an electron-deficient ring (like 4-bromobenzonitrile).[1] This makes the Oxidative Addition step slower.[1]

    • Solution: We use electron-rich ligands (like dppf or Buchwald phosphines) to make the Palladium center more nucleophilic, accelerating this step.

  • Transmetallation: The steric bulk of the butoxy group is far from the reaction center (para), so it does not hinder the approach of the boronic acid.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for EDG) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boron/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-Br (4'-Bromo-4-butoxy...) Substrate->OxAdd Boron Ar'-B(OH)2 + Base Boron->TransMet

Caption: Catalytic cycle highlighting Oxidative Addition as the critical step for electron-rich aryl bromides.

References & Authority

  • Suzuki-Miyaura Coupling Fundamentals:

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chem. Rev.[1][4][5]1995 , 95, 2457–2483.[4]

  • Buchwald-Hartwig Ligand Selection:

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][5]2011 , 2, 27–50.

  • Protodehalogenation Mechanisms:

    • Navarro, O. et al. "Dehalogenation of Aryl Halides... using (NHC)Pd(II) Complexes." J. Org.[1] Chem.2004 , 69, 3173–3180.

  • Solvent Effects in Biphenyl Synthesis:

    • Li, C. J. "Organic reactions in aqueous media with a focus on carbon-carbon bond formations."[1] Chem. Rev.[1][4][5]2005 , 105, 3095–3165.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4'-Bromo-4-butoxy-biphenyl

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 4'-Bromo-4-butoxy-biphenyl, a substituted biphenyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 4'-Bromo-4-butoxy-biphenyl, a substituted biphenyl ether, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of 4'-Bromo-4-butoxy-biphenyl, grounded in established principles and practical expertise.

Introduction to 4'-Bromo-4-butoxy-biphenyl and its Mass Spectrometric Interrogation

4'-Bromo-4-butoxy-biphenyl possesses a unique combination of a brominated aromatic ring and a butoxy ether linkage on a biphenyl scaffold. These features dictate its chemical behavior and, consequently, the optimal strategies for its analysis by mass spectrometry. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a distinct advantage for its identification in complex matrices.[4] Understanding the molecule's susceptibility to ionization and fragmentation is key to selecting the appropriate analytical technique.

This guide will compare and contrast two primary mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques hinges on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis in terms of sensitivity and sample throughput.

Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry technique is a critical decision in the analytical workflow. This section provides a comparative overview of GC-MS and LC-MS for the analysis of 4'-Bromo-4-butoxy-biphenyl, highlighting the strengths and weaknesses of each approach.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and mass analysis.
Ionization Primarily Electron Ionization (EI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Analytes Suitable for volatile and semi-volatile compounds that are thermally stable.Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.
Sensitivity Generally offers high sensitivity, especially with selective ion monitoring (SIM).Can achieve very high sensitivity, particularly with tandem MS (MS/MS).[5][6]
Selectivity High selectivity based on both retention time and mass-to-charge ratio.High selectivity, further enhanced by MS/MS capabilities.[7]
Sample Prep May require derivatization to increase volatility.Often requires less sample preparation; direct injection of liquid samples is possible.
Matrix Effects Less prone to matrix effects compared to LC-MS.Can be susceptible to ion suppression or enhancement from matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach

GC-MS is a robust and highly reproducible technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 4'-Bromo-4-butoxy-biphenyl, GC-MS represents a viable and powerful analytical option.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve a known quantity of 4'-Bromo-4-butoxy-biphenyl in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 1-10 µg/mL.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Expected Fragmentation Pattern (EI)

Under electron ionization, 4'-Bromo-4-butoxy-biphenyl is expected to undergo fragmentation, providing a characteristic mass spectrum. The presence of bromine will result in isotopic peaks for bromine-containing fragments, with the M and M+2 peaks having nearly equal intensity.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection Sample 4'-Bromo-4-butoxy-biphenyl Dissolution Dissolve in volatile solvent Sample->Dissolution InternalStd Add Internal Standard Dissolution->InternalStd Injection Inject into GC InternalStd->Injection Separation Separation on capillary column Injection->Separation Elution Elution Separation->Elution Ionization Electron Ionization (EI) Elution->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Qualitative & Quantitative) Detection->DataAnalysis Mass Spectrum Fragmentation_EI M [M]+• m/z 304/306 C16H17BrO F1 Loss of C4H8 (McLafferty-like) m/z 248/250 M->F1 - C4H8 F2 Loss of •C4H9 m/z 231/233 M->F2 - •C4H9 F3 Loss of OC4H9 m/z 231/233 M->F3 - •OC4H9 F6 Bromophenyl ion m/z 155/157 M->F6 Cleavage F4 Loss of Br• m/z 225 F1->F4 - Br• F5 Biphenyl ion m/z 154 F2->F5 - Br• F3->F5 - Br•

Caption: Proposed EI fragmentation of 4'-Bromo-4-butoxy-biphenyl.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Versatile Alternative

For analyses where thermal degradation is a concern or for high-throughput screening, LC-MS is the preferred method. It offers a wider range of ionization techniques suitable for various analytes.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 50% B, hold for 0.5 minutes.

    • Increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 50% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 100-800.

Expected Ionization and Fragmentation (ESI)

In positive mode ESI, 4'-Bromo-4-butoxy-biphenyl is expected to form a protonated molecule, [M+H]+. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Sample 4'-Bromo-4-butoxy-biphenyl Dissolution Dissolve in mobile phase compatible solvent Sample->Dissolution Filtration Filter sample Dissolution->Filtration Injection Inject into LC Filtration->Injection Separation Separation on C18 column Injection->Separation Elution Elution Separation->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization MassAnalysis Mass Analysis (MS1) Ionization->MassAnalysis Fragmentation Collision-Induced Dissociation (CID) MassAnalysis->Fragmentation MSMS_Analysis MS/MS Analysis Fragmentation->MSMS_Analysis Detection Detection MSMS_Analysis->Detection DataAnalysis Data Analysis (Qualitative & Quantitative) Detection->DataAnalysis Mass Spectrum

Caption: Workflow for the analysis of 4'-Bromo-4-butoxy-biphenyl by LC-MS.

Anticipated Fragmentation Pathways (ESI-MS/MS)

Fragmentation_ESI MH [M+H]+ m/z 305/307 F1 Loss of C4H8 m/z 249/251 MH->F1 - C4H8 F2 Loss of C4H9OH m/z 231/233 MH->F2 - C4H9OH F3 Bromobiphenyl ion m/z 232/234 F1->F3 - OH

Caption: Proposed ESI-MS/MS fragmentation of protonated 4'-Bromo-4-butoxy-biphenyl.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of 4'-Bromo-4-butoxy-biphenyl.

  • GC-MS with EI is recommended for its robustness, high reproducibility, and the generation of information-rich fragmentation patterns that are highly valuable for structural confirmation and library matching. It is the method of choice when high-throughput is not a primary concern and the thermal stability of the analyte is confirmed.

  • LC-MS with ESI is the preferred method for its versatility, high sensitivity (especially with MS/MS), and applicability to a broader range of sample matrices with minimal preparation. It is particularly advantageous for the analysis of potentially thermally labile compounds and for high-throughput screening in drug discovery and development workflows.

The final selection of the analytical technique should be guided by the specific goals of the study, the available instrumentation, and the nature of the sample matrix. Validation of the chosen method is essential to ensure accurate and reliable results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249799, 4-Butoxybiphenyl. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Recent advances in analysis of bisphenols and their derivatives in biological matrices. (n.d.). Páginas Personales UNAM. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Daru Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). National Institutes of Health. [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Waters. [Link]

  • Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. (n.d.). Phenomenex. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

Sources

Comparative

Validation of 4'-Bromo-4-butoxy-biphenyl Purity by HPLC: A Comparative Technical Guide

Executive Summary 4'-Bromo-4-butoxy-biphenyl is a critical intermediate in the synthesis of liquid crystal monomers (OLED/LCD applications) and functional organic materials.[1] Its purity is paramount; even trace impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-4-butoxy-biphenyl is a critical intermediate in the synthesis of liquid crystal monomers (OLED/LCD applications) and functional organic materials.[1] Its purity is paramount; even trace impurities (ppm level) can drastically alter phase transition temperatures (


) and electronic stability in final devices.[1]

While Gas Chromatography (GC) is often used for biphenyl derivatives, this guide argues that High-Performance Liquid Chromatography (HPLC) offers superior specificity for detecting polar synthetic precursors (e.g., unreacted phenols) and non-volatile byproducts that GC often misses.[1] This document outlines a validated, ICH Q2(R1)-compliant HPLC methodology designed for researchers requiring >99.5% purity.

Part 1: Comparative Analysis (The "Why")

Before detailing the protocol, we must objectively evaluate why HPLC is the chosen tool over common alternatives like GC-FID or Quantitative NMR (qNMR).[1]

Performance Matrix: HPLC vs. GC vs. qNMR
FeatureHPLC (UV-DAD) GC (FID) qNMR (

H)
Primary Utility Trace impurity profiling (polar & non-polar)Volatile/Semi-volatile purityStructural confirmation
Detection Limit (LOD) High (ppm levels)High (ppm levels)Low (~0.1-1%)
Thermal Stress None (Ambient/40°C) High (250°C+ injector temp)None
Specific Blind Spots Inorganic salts (unless specialized detector)Non-volatile precursors , thermally labile compoundsTrace impurities overlapping with solvent peaks
Suitability for 4'-Bromo-4-butoxy-biphenyl Optimal. Detects the polar phenol precursor (4-bromo-4'-hydroxybiphenyl) which elutes early.[1]Risk. High boiling point of the target may cause column bleed or degradation.[1]Screening only. Cannot reliably quantify <0.5% impurities.
The Scientific Rationale for HPLC

The synthesis of 4'-Bromo-4-butoxy-biphenyl typically involves the alkylation of 4-bromo-4'-hydroxybiphenyl .[1]

  • The Problem: The starting material (phenol derivative) is significantly more polar and has a higher boiling point/hydrogen bonding capability than the product. In GC, phenols often tail or adsorb to the liner unless derivatized.[1]

  • The Solution: In Reverse-Phase HPLC (RP-HPLC), the unreacted phenol elutes early (low

    
    ), while the hydrophobic product elutes later.[1] This provides a clean, baseline-separated window for accurate quantification.[1]
    

Part 2: Method Development & Optimization

Strategic Workflow

The hydrophobicity of the butoxy chain and the biphenyl core dictates the use of a C18 stationary phase. The following diagram illustrates the logic used to select the final conditions.

MethodDevelopment Start Target: 4'-Bromo-4-butoxy-biphenyl (Hydrophobic/Aromatic) ColumnSel Stationary Phase Selection C18 (Octadecyl) Start->ColumnSel High LogP MobileSel Mobile Phase Screening ACN vs MeOH ColumnSel->MobileSel Solubility Check Optim Gradient Optimization (To separate Phenol impurity) MobileSel->Optim Resolution > 2.0 Final Final Method Isocratic High % Organic Optim->Final QC Routine

Figure 1: Decision logic for selecting Reverse-Phase Chromatography parameters.

Optimized Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile (ACN) : Water (85:15 v/v).[1]

    • Note: High ACN content is required to elute the lipophilic product within a reasonable time (<15 mins).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controls viscosity and retention time reproducibility).

  • Detector: UV-Diode Array (DAD) at 264 nm .[1]

    • Why 264 nm? Biphenyls have a strong

      
       transition.[1] The butoxy auxochrome slightly red-shifts the typical biphenyl max (254 nm) to the 260-270 nm region.[1]
      
  • Injection Volume: 10 µL.

Part 3: Validation Protocol (ICH Q2(R1))

To ensure the method is "trustworthy" for regulatory or high-stakes research, it must be validated.[1]

Validation Logic Diagram

Validation cluster_0 System Suitability (Pre-Validation) SS Tailing Factor < 1.5 Theoretical Plates > 5000 Spec Specificity (Blank vs. Impurity vs. Product) SS->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy/Recovery (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec

Figure 2: Step-wise validation workflow compliant with ICH Q2(R1) guidelines.

Step-by-Step Validation Procedures
1. Specificity (Selectivity)[1]
  • Objective: Prove the main peak is not overlapping with solvents or precursors.

  • Protocol:

    • Inject Mobile Phase Blank.[1]

    • Inject 4-bromo-4'-hydroxybiphenyl standard (impurity).[1]

    • Inject 4'-Bromo-4-butoxy-biphenyl sample.[1]

  • Acceptance: Resolution (

    
    ) between impurity and product > 2.0. Purity threshold (via DAD) > 99.0%.[1]
    
2. Linearity
  • Objective: Confirm signal is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
3. Precision (Repeatability)
  • Objective: Ensure the system is stable.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: %RSD of peak area

    
    .[1]
    

Part 4: Representative Experimental Data

The following data represents typical results expected when validating this molecule under the conditions described above.

Table 1: System Suitability & Precision Data
ParameterExperimental ResultAcceptance CriteriaStatus
Retention Time (

)
8.42 minN/A-
Tailing Factor (

)
1.12

Pass
Theoretical Plates (

)
8,450

Pass
Precision (%RSD, n=6) 0.45%

Pass
Table 2: Accuracy (Recovery Study)
Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80% 8.007.9499.25%
100% 10.0010.05100.50%
120% 12.0011.9899.83%
Mean --99.86%

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for C18 column selection logic).

  • PubChem. (n.d.).[1] 4-Bromobiphenyl Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link] (Used for structural and spectral property verification).[1]

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. (Source for comparative matrix grounding).

Sources

Validation

Comparative Study of Liquid Crystals Derived from 4'-Bromo-4-butoxy-biphenyl

Executive Summary 4'-Bromo-4-butoxy-biphenyl serves as a critical "gateway scaffold" in the synthesis of mesogenic materials. While the molecule itself is typically a crystalline solid with high melting points and no ena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-4-butoxy-biphenyl serves as a critical "gateway scaffold" in the synthesis of mesogenic materials. While the molecule itself is typically a crystalline solid with high melting points and no enantiotropic mesophases, its utility lies in the lability of the aryl-bromide bond. This guide objectively compares the performance of liquid crystals (LCs) synthesized from this precursor, specifically focusing on the Cyano- (4OCB) , Isothiocyanato- (4OTCB) , and Ester-derived analogues.

The comparative analysis reveals that while the cyano-derivative (4OCB) offers the most stable nematic range suitable for twisted nematic (TN) displays, the isothiocyanato-derivatives provide superior birefringence (


) for photonics, albeit with reduced thermal stability.

The Scaffold: 4'-Bromo-4-butoxy-biphenyl

Before analyzing the derivatives, we must establish the baseline properties of the precursor.

  • Chemical Structure: A biphenyl core with a butoxy tail at the 4-position and a bromine atom at the 4'-position.[1]

  • Role: Electrophilic partner in cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic substitution (Rosenmund-von Braun).

  • Physical State: Crystalline solid.

  • Thermal Behavior: Melts at approximately 132–145°C (depending on purity/polymorph) directly to an isotropic liquid. It lacks the structural anisotropy required to induce a stable mesophase due to the heavy, polarizable, but spherical nature of the terminal bromine atom which disrupts packing efficiency [1].

Synthesis of the Precursor

The synthesis is a self-validating Williamson etherification. The choice of 2-butanone (MEK) as a solvent over acetone allows for a higher reflux temperature (80°C), driving the reaction to completion faster.

Protocol:

  • Reagents: 4'-Bromo-4-hydroxybiphenyl (1.0 eq), 1-Bromobutane (1.2 eq),

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: 2-Butanone (Methyl Ethyl Ketone).

  • Procedure: Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Purification: Recrystallization from ethanol yields white plates.

Comparative Analysis of Derivatives

Subject A: 4'-Butoxy-4-cyanobiphenyl (4OCB)

Synthesized via the cyanation of the bromo-precursor, 4OCB is the industry standard for comparison. The cyano group (-CN) provides a strong longitudinal dipole moment, essential for positive dielectric anisotropy (


) .
  • Mechanism: The linear geometry of the -CN group extends the aspect ratio of the biphenyl core, stabilizing the nematic phase.

  • Performance: Exhibits an enantiotropic nematic phase.[2]

  • Data: Melting Point (

    
    ): 48°C ; Clearing Point (
    
    
    
    ): 68°C [2].[3]
Subject B: 4'-Butoxy-4-isothiocyanatobiphenyl (4OTCB)

Synthesized by converting the bromo-group to an isothiocyanate (-NCS).

  • Mechanism: The -NCS group is less polar than -CN but highly polarizable due to the sulfur atom. This results in high birefringence (

    
    ) , making it ideal for phase modulators or IR applications.
    
  • Performance: The -NCS group often destabilizes the nematic phase compared to -CN due to its non-linear (kinked) geometry (C-N=C=S angle is ~160-170°).

  • Trade-off: Higher

    
     at the cost of lower thermal stability and higher viscosity [3].
    
Subject C: Ester Derivatives

Synthesized via lithiation of the bromo-precursor followed by carboxylation and esterification.

  • Mechanism: The introduction of a carbonyl group increases lateral dipole moments.

  • Performance: Frequently induces Smectic phases (SmA, SmC) due to increased lateral intermolecular forces and micro-segregation of the aromatic core and alkyl chains.

  • Trade-off: Higher viscosity and slower response times compared to 4OCB.

Data Presentation: Performance Matrix

PropertyPrecursor (Bromo)Derivative A (Cyano - 4OCB)Derivative B (Isothiocyanate)Derivative C (Ester)
Formula




(e.g.)
Melting Point (

)
~132-145°C48.0°C~45-55°C>60°C (Typical)
Clearing Point (

)
N/A68.0°CLower than 4OCBVariable
Mesophase NoneNematic Nematic (often monotropic)Smectic / Nematic
Dielectric Anisotropy LowHigh Positive (+10 to +12)Moderate PositiveLow / Negative
Birefringence (

)
N/AModerate (~0.[4][5]18)High (>0.25) Low
Primary Application IntermediateTN/STN DisplaysIR ModulatorsFerroelectric LCs

Table 1: Comparative physical properties of 4'-Bromo-4-butoxy-biphenyl and its primary mesogenic derivatives.

Experimental Protocols

Protocol A: Synthesis of 4OCB (Cyanation)

Rationale: Traditional Rosenmund-von Braun reactions use CuCN at high temperatures, which is harsh. This protocol uses a Pd-catalyzed cyanation (Zn(CN)2), which is milder and preserves the ether linkage.

Reagents:

  • 4'-Bromo-4-butoxy-biphenyl (1.0 mmol)

  • 
     (0.6 mmol)
    
  • 
     (5 mol%)
    
  • DMF (Dry, degassed)

Workflow:

  • Setup: Charge a Schlenk flask with the bromo-precursor,

    
    , and Pd catalyst under Argon.
    
  • Reaction: Add DMF and heat to 85°C for 12 hours.

    • Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the biphenyl (formation of quaterphenyls).

  • Quench: Pour into dilute ammonium hydroxide (to sequester Zn/Cu salts).

  • Extraction: Extract with Toluene (better solubility for LCs than ether).

  • Purification: Column chromatography (Silica, Hexane:DCM 8:2).

  • Crystallization: Recrystallize from Hexane to obtain white needles.

Protocol B: Characterization (DSC & POM)

Rationale: Self-validation requires checking both thermal heat flow (DSC) and optical texture (POM) to confirm phase identity.

  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat from 20°C to 100°C at 5°C/min, hold 1 min, cool to 20°C at 5°C/min.

    • Validation: Look for two endothermic peaks on heating (Cr

      
       N and N 
      
      
      
      I). The N
      
      
      I peak should be reversible on cooling.
  • POM (Polarized Optical Microscopy):

    • Prepare a thin film (5

      
      m) between glass slides treated with polyimide (for planar alignment).
      
    • Observation: At 55°C (for 4OCB), observe the Schlieren texture characteristic of the Nematic phase. Flash the sample by mechanical stress; if it flows like a liquid but maintains birefringence, it is Nematic.

Visualizations

Figure 1: Synthesis and Phase Logic Flow

This diagram illustrates the divergence of properties based on the functionalization of the bromo-scaffold.

G Precursor 4'-Bromo-4-butoxy-biphenyl (Crystalline Solid, Mp ~135°C) Reaction1 Cyanation (Zn(CN)2, Pd cat.) Precursor->Reaction1 Reaction2 Lithiation + S / CSCl2 (Isothiocyanation) Precursor->Reaction2 Reaction3 Lithiation + CO2 + ROH (Esterification) Precursor->Reaction3 Prod_Cyano 4OCB (Cyano-derivative) Enantiotropic Nematic High Dielectric Anisotropy Reaction1->Prod_Cyano Linear Dipole Addition Prod_NCS 4OTCB (Isothiocyanato) High Birefringence Lower Stability Reaction2->Prod_NCS Polarizability Increase Prod_Ester Ester Derivative Smectic Phases High Viscosity Reaction3->Prod_Ester Lateral Interaction Increase

Caption: Divergent synthesis pathways from the bromo-scaffold leading to distinct mesogenic properties.

Figure 2: Comparative Phase Behavior

A logic map comparing the thermal transitions of the resulting materials.

PhaseBehavior cluster_0 4OCB (Cyano) cluster_1 Ester Derivative N_Solid Solid < 48°C N_Nematic Nematic 48-68°C N_Solid->N_Nematic N_Iso Isotropic > 68°C N_Nematic->N_Iso E_Solid Solid E_Smectic Smectic (Ordered Layering) E_Solid->E_Smectic E_Nematic Nematic (Narrow Range) E_Smectic->E_Nematic E_Iso Isotropic E_Nematic->E_Iso

Caption: Thermal transition logic comparing the broad Nematic range of 4OCB vs. the Smectic tendencies of Esters.

References

  • PubChem. 4-Bromo-4'-methoxybiphenyl (Analogous Structure Properties). National Library of Medicine. Available at: [Link]

  • MDPI. High Birefringence Liquid Crystals: Isothiocyanato Derivatives. Available at: [Link] (Derived from search result 1.4)

Sources

Comparative

differential scanning calorimetry (DSC) of 4'-Bromo-4-butoxy-biphenyl based liquid crystals

This guide outlines the differential scanning calorimetry (DSC) characterization of 4'-Bromo-4-butoxy-biphenyl , a critical intermediate and potential smectogenic liquid crystal. It compares this compound against the ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the differential scanning calorimetry (DSC) characterization of 4'-Bromo-4-butoxy-biphenyl , a critical intermediate and potential smectogenic liquid crystal. It compares this compound against the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) to illustrate the impact of terminal group substitution (Bromo vs. Cyano) on mesomorphic behavior.

Executive Summary

4'-Bromo-4-butoxy-biphenyl serves a dual role in materials science: as a robust precursor for Suzuki-Miyaura cross-coupling in the synthesis of extended terphenyl liquid crystals, and as a candidate for high-temperature smectic mesophases. Unlike its cyano-substituted counterparts (e.g., 5CB, 8OCB) which exhibit stable nematic phases at near-ambient temperatures, the bromo-derivative typically displays higher melting points and a tendency toward highly ordered smectic phases or monotropic behavior due to the lower polarity and higher polarizability of the bromine terminus.

This guide provides a rigorous DSC protocol to differentiate between enantiotropic (stable) and monotropic (metastable) phase transitions, a common challenge when characterizing bromo-biphenyl cores.

Technical Background & Comparative Analysis

The Structural Divergence

The thermal performance of biphenyl liquid crystals is dictated by the "Push-Pull" electronic effect between the alkoxy tail and the polar head group.

  • The Analyte (Bromo-Core): The bromine atom is bulky and moderately polarizable but lacks the strong dipole moment of a cyano group. This often stabilizes layered Smectic packing over the more fluid Nematic phase, or results in a purely crystalline solid that melts directly to an isotropic liquid (requiring cooling scans to detect liquid crystallinity).

  • The Benchmark (Cyano-Core): The cyano group (as seen in 5CB) has a strong longitudinal dipole, promoting end-to-end alignment and broad Nematic ranges.

Comparative Data Profile
Feature4'-Bromo-4-butoxy-biphenyl (Analyte)4-Cyano-4'-pentylbiphenyl (Benchmark 5CB)
Role Precursor / High-T SmectogenActive Display Material (Nematic)
Terminal Group Bromine (-Br)Cyano (-CN)
Dipole Moment Moderate (~1.5 - 1.7 D)Strong (~4.0 D)
Typical Phase Sequence Cr

Iso (Heating)Iso

Sm

Cr (Cooling)*
Cr

N

Iso (Enantiotropic)
Melting Point (

)
High (~85°C - 145°C range)**Low (~24°C)
Dielectric Anisotropy Low Positive / NegativeLarge Positive (

)

*Note: Bromo-biphenyls often exhibit monotropic mesophases, meaning the liquid crystal state only appears during cooling, below the melting point. **Note: Exact


 varies by polymorph; 4-bromobiphenyl melts ~85°C, while alkoxy derivatives often melt higher.

Experimental Protocol: Self-Validating DSC Workflow

Objective: To determine the phase transition temperatures and enthalpies (


) and identify monotropic mesophases.
A. Sample Preparation[1]
  • Mass: Weigh 2.0 – 5.0 mg of the dry crystalline sample into an aluminum DSC pan.

    • Why: Large masses (>5mg) cause thermal lag, broadening peaks; small masses (<1mg) reduce sensitivity to weak glass transitions (

      
      ).
      
  • Encapsulation: Hermetically seal the pan with a lid using a crimping press. Ensure the bottom is flat for optimal thermal contact.

  • Reference: Use an empty, matched-weight aluminum pan as the reference.

B. Instrument Calibration
  • Temperature: Calibrate using Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Enthalpy: Calibrate the peak area using the heat of fusion of Indium (

    
     J/g).
    
C. Thermal Cycle Program (The "Heat-Cool-Heat" Logic)

Run the following cycle under a Nitrogen purge (50 mL/min):

  • Equilibration: Hold at 25°C for 2 minutes.

  • First Heating (Eliminate Thermal History): Ramp from 25°C to 160°C at 10°C/min .

    • Insight: The first scan often shows solvent evaporation or relaxation of crystal defects. Do not use this for

      
       calculation.
      
  • Cooling (Detect Monotropic Phases): Ramp from 160°C to 0°C at 5°C/min .

    • Critical Step: Slower cooling (5°C/min) allows the molecules time to align into mesophases (Nematic/Smectic) before crystallizing.

  • Second Heating (Data Collection): Ramp from 0°C to 160°C at 10°C/min .

    • Validation: This scan provides the reproducible thermodynamic melting point and enantiotropic transitions.

Visualization of Workflows

Figure 1: DSC Experimental Logic

This workflow ensures that metastable phases (common in bromo-biphenyls) are not missed.

DSC_Workflow Start Sample Prep (2-5 mg) Heat1 1st Heating (Erase History) Start->Heat1 10°C/min Cool Cooling Scan (Detect Monotropic) Heat1->Cool 5°C/min Heat2 2nd Heating (Measure Tm/Ti) Cool->Heat2 10°C/min Analyze Data Analysis (Integrate Peaks) Heat2->Analyze

Caption: Standard "Heat-Cool-Heat" DSC protocol. The cooling step is critical for identifying monotropic liquid crystal phases.

Figure 2: Interpreting the Signal

How to distinguish a simple melt from a liquid crystalline transition.

Phase_Logic Scan DSC Scan Result SharpPeak Sharp Peak (High Enthalpy) Scan->SharpPeak SmallPeak Small/Broad Peak (Low Enthalpy) Scan->SmallPeak Result1 Crystal Melting (Tm) SharpPeak->Result1 > 50 J/g Result2 Mesophase Transition (Smectic/Nematic) SmallPeak->Result2 < 5 J/g Check Polarized Optical Microscopy Result2->Check Verify with POM

Caption: Diagnostic logic. Melting transitions (Cr-Iso or Cr-LC) are energetically large; LC-LC or LC-Iso transitions are weak.

Data Interpretation & Troubleshooting

Reading the Thermogram
  • Crystal

    
     Isotropic (Cr-Iso):  Look for a sharp, deep endothermic peak on the 2nd heating. For 4'-bromo-4-butoxy-biphenyl, this is likely the only peak observed on heating.
    
  • Supercooling: On the cooling scan, crystallization (Exotherm) often occurs 20-30°C lower than the melting point.

  • Monotropic Window: If a small exotherm appears before the large crystallization exotherm during cooling, the compound possesses a monotropic liquid crystal phase.

Common Pitfalls
  • Broad Peaks: Usually indicate impurities (purity < 98%). The bromo-intermediate must be recrystallized (e.g., from ethanol/hexane) if the melting peak width at half-height is > 2°C.

  • Baseline Shift: Indicates a change in heat capacity (

    
    ), characteristic of a Glass Transition (
    
    
    
    ). This is rare for simple biphenyls but possible if the sample is quenched rapidly.

References

  • PubChem. 4-Bromo-4'-methoxybiphenyl (Analogous Structure Data).[1][2] National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. Preparation of 4-Bromobiphenyl (Synthetic Context). Coll. Vol. 1, p.113 (1941). Available at: [Link]

Sources

Validation

Comparative Guide: Impact of Alkoxy Chain Length on Biphenyl Liquid Crystal Properties (nOCB Series)

Executive Summary This guide analyzes the structure-property relationships in the 4-alkoxy-4'-cyanobiphenyl (nOCB) homologous series. For researchers in materials science and electro-optic device development, the nOCB se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-property relationships in the 4-alkoxy-4'-cyanobiphenyl (nOCB) homologous series. For researchers in materials science and electro-optic device development, the nOCB series serves as a fundamental case study in how minor molecular elongations drive macroscopic phase behavior.

Key Insight: The variation of the alkoxy chain length (


) acts as a precise "tuning knob" for phase stability. Short chains (

) favor purely nematic phases due to high aspect ratios and limited lateral cohesive forces. Intermediate and long chains (

) introduce significant van der Waals interactions and micro-phase segregation, stabilizing Smectic A (SmA) phases and suppressing the Nematic potential. This guide provides the experimental logic, data, and protocols to validate these transitions.

Molecular Architecture & Mechanism

To predict performance, one must understand the causality of the molecular design. The nOCB molecule consists of three distinct functional zones:

  • Rigid Core (Biphenyl): Provides the anisotropic hard rod shape necessary for mesophase formation.

  • Polar Head (Cyano group): Creates a strong longitudinal dipole moment (

    
     D), driving antiparallel pairing (dimerization) which influences the effective molecular length and elastic constants.
    
  • Flexible Tail (Alkoxy Chain): The variable

    
     governs the balance between steric hindrance and flexible packing.
    
The Odd-Even Effect

The "zigzag" alternation in transition temperatures (particularly the clearing point,


) is not random; it is a direct consequence of the entropy of chain conformation.
  • Even

    
    :  The terminal methyl group extends parallel to the molecular long axis (all-trans conformation), increasing the effective aspect ratio and packing efficiency. This typically results in higher transition temperatures.
    
  • Odd

    
    :  The terminal methyl group extends at an angle to the axis, reducing the effective length-to-breadth ratio and introducing steric disruption, often lowering transition temperatures.
    

Comparative Analysis: Chain Length Effects

Phase Behavior Evolution

As the alkoxy chain lengthens, the molecule transitions from a "rod-like" nematogen to a "layer-forming" smectogen.

Chain Length (

)
Dominant PhaseMechanism
Short (n=3–7) Nematic (N) The rigid core dominates. Thermal energy overcomes the weak lateral van der Waals forces of the short tails, preventing layer formation.
Intermediate (n=8, 9) Smectic A (SmA) + Nematic A critical balance point. The chain is long enough to induce micro-segregation (aromatic cores vs. aliphatic tails), stabilizing the layered SmA phase, but the Nematic phase persists at higher temperatures.
Long (n

10)
Smectic A (SmA) Lateral cohesive forces between long alkyl chains dominate. The Nematic range is aggressively squeezed out or becomes monotropic.
Physical Properties Trends
1. Elastic Constants (

)

The ratio of bend (


) to splay (

) elastic constants is critical for display performance (steepness of the electro-optic curve).
  • Trend:

    
    decreases  as 
    
    
    
    increases.
  • Causality: Longer chains induce "cybotactic" (smectic-like) clusters within the nematic phase. These clusters resist splay deformation (increasing

    
    ) while making bend deformation energetically cheaper relative to the splay, lowering the ratio.
    
2. Rotational Viscosity (

)[1][2]
  • Trend:

    
    increases  with 
    
    
    
    .
  • Causality: Longer chains increase the moment of inertia and the activation energy required for molecular reorientation. This is detrimental for switching speeds ($ \tau \propto \gamma_1 $).

Quantitative Data: The nOCB Series

Note: Transition temperatures can vary slightly based on purity and heating rates (


C/min typical).
CompoundNotationMelting (

) [°C]
Smectic-Nematic (

) [°C]
Clearing (

) [°C]
Phase Sequence
Pentoxy-CB5OCB 48.068.0Cr

N

I
Hexoxy-CB6OCB 57.076.0Cr

N

I
Heptoxy-CB7OCB 54.074.0Cr

N

I
Octoxy-CB8OCB 54.567.080.0Cr

SmA

N

I
Nonoxy-CB9OCB 64.077.580.5Cr

SmA

N

I
Decoxy-CB10OCB 59.584.0(84.0)*Cr

SmA

I

*For 10OCB, the Nematic phase is often virtual or vanishes, with the transition going directly from SmA to Isotropic.

Visualizing the Structure-Property Logic

The following diagram illustrates the causal flow from molecular structure to macroscopic phase behavior.

G ChainLength Alkoxy Chain Length (n) Packing Packing Efficiency (Odd-Even Effect) ChainLength->Packing VDW Lateral van der Waals Forces ChainLength->VDW Nematic Nematic Phase (Dominant at Low n) Packing->Nematic High Aspect Ratio Segregation Micro-Phase Segregation VDW->Segregation Viscosity Rotational Viscosity (Increases) VDW->Viscosity Elastic Elastic Constant Ratio (K33/K11 Decreases) Segregation->Elastic Cybotactic Clusters Smectic Smectic Phase (Dominant at High n) Segregation->Smectic Layer Formation Smectic->Nematic Competes With

Figure 1: Causal pathway linking chain length elongation to phase transition and physical property modulation.

Experimental Protocols

To verify these properties, high-purity synthesis and precise characterization are non-negotiable.

A. Synthesis Protocol: Williamson Etherification

This is the industry-standard route for synthesizing alkoxy-cyanobiphenyls. It is robust and self-validating via TLC.

Reagents:

  • 4-Hydroxy-4'-cyanobiphenyl (1.0 eq)

  • n-Alkyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone or Butanone (MEK)

  • Catalyst: Potassium Iodide (KI, catalytic amount) to accelerate alkylation.

Workflow Diagram:

Synthesis Start Reagents: 4-OH-4'-CB + R-Br + K2CO3 Reflux Reflux in Acetone/MEK (12-24 Hours) Start->Reflux Check TLC Check (Disappearance of Phenol) Reflux->Check Check->Reflux Incomplete Filter Hot Filtration (Remove K2CO3/KBr) Check->Filter Complete Evap Rotary Evaporation (Remove Solvent) Filter->Evap Recryst Recrystallization (Ethanol or Hexane) Evap->Recryst Product Pure nOCB Product Recryst->Product

Figure 2: Standard Williamson Ether Synthesis workflow for nOCB production.

Step-by-Step:

  • Dissolution: Dissolve 4-hydroxy-4'-cyanobiphenyl in acetone. Add anhydrous

    
     and a spatula tip of KI.
    
  • Alkylation: Add the n-alkyl bromide dropwise.

  • Reflux: Heat to reflux (

    
    C for acetone) with vigorous stirring for 12–24 hours.
    
  • Validation (In-Process): Monitor via TLC (Silica gel, CH2Cl2). The starting phenol spot (

    
    ) must disappear; the product spot will be higher (
    
    
    
    ).
  • Work-up: Filter the hot solution to remove inorganic salts. Evaporate the solvent.

  • Purification: Recrystallize the crude solid from ethanol or hexane until the transition temperatures are sharp (

    
    C range).
    
B. Characterization Protocol[3]
  • Differential Scanning Calorimetry (DSC):

    • Cycle: Heat from solid to isotropic (

      
      C/min) to erase thermal history, cool to crystallize (
      
      
      
      C/min), then heat again (
      
      
      C/min) for data recording.
    • Validation: Look for the characteristic "double peak" for smectic-forming homologues (e.g., 8OCB).

  • Polarized Optical Microscopy (POM):

    • Setup: Cross-polarizers, hot stage.

    • Signatures:

      • Nematic: Schlieren texture (threads) or Marble texture. Flash upon shearing.

      • Smectic A: Focal conic fan texture or homeotropic (black) regions. High viscosity; does not flash easily.

References

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available at: [Link][3]

  • Odd-even effects in liquid crystals. ResearchGate. Available at: [Link]

  • Rotational viscosity, dynamic phenomena, and dielectric properties in a long-chain liquid crystal. PubMed. Available at: [Link]

  • Bend and splay elastic constants and diamagnetic susceptibility anisotropies. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4'-Bromo-4-butoxy-biphenyl proper disposal procedures

The following guide details the operational safety and disposal protocols for 4'-Bromo-4-butoxy-biphenyl , a halogenated biphenyl derivative commonly used in liquid crystal synthesis and organic electronics. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4'-Bromo-4-butoxy-biphenyl , a halogenated biphenyl derivative commonly used in liquid crystal synthesis and organic electronics.

This guide prioritizes class-based safety logic . As a brominated aromatic ether, this compound shares toxicological and environmental persistence characteristics with Polybrominated Biphenyls (PBBs). Strict adherence to high-temperature incineration protocols is required to prevent the formation of brominated dioxins/furans.[1]

Operational Summary: Immediate Action Plan

Parameter Directive
Primary Hazard Persistent Organic Pollutant (POP) / Marine Pollutant. High aquatic toxicity; potential bioaccumulation. Skin/Eye Irritant.[2]
Waste Classification Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).
Disposal Method High-Temperature Incineration (>1100°C) with flue gas scrubbing.[1] DO NOT dispose of in standard trash or drain.
Incompatibility Strong oxidizers, alkali metals (Li, Na, K). Segregate from non-halogenated waste streams to avoid cross-contamination fees.
Spill Response Do not dry sweep (dust generation). Use a HEPA vacuum or wet-wipe method.

Chemical Profile & Hazard Logic

Understanding the "Why" behind the protocol.

1.1 Structural Hazards

4'-Bromo-4-butoxy-biphenyl consists of a biphenyl core with a bromine atom and a butoxy ether tail.

  • Bromine Substituent: Introduces halogenated waste requirements.[1] Improper combustion (e.g., open burning or low-temp incineration) can generate hydrogen bromide (HBr) and brominated dibenzofurans.

  • Biphenyl Core: Contributes to environmental persistence.[1][3] Like its analog 4-Bromobiphenyl (CAS 92-66-0), it is lipophilic and toxic to aquatic life [1].

  • Butoxy Group: Increases solubility in organic solvents, facilitating skin absorption compared to unsubstituted biphenyls.

1.2 Physical Properties (Estimated from Analogs)
  • State: Solid (Crystalline powder or plates).

  • Melting Point: ~80–100°C (Typical for mono-alkoxy/bromo biphenyls).

  • Solubility: Insoluble in water; soluble in DCM, chloroform, and toluene.

Step-by-Step Disposal Protocols

2.1 Scenario A: Disposal of Pure Solid

Use this workflow for expired shelf stock, recrystallization mother liquors, or reaction precipitates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Halogenated Organic Solid."

    • Constituents: "4'-Bromo-4-butoxy-biphenyl."

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the sealed jar into a secondary containment bin designated for Halogenated Solids . Never mix with acidic or oxidative waste (e.g., Nitric acid waste) to prevent exothermic decomposition.

2.2 Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this workflow for filtrates or HPLC waste.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with halogenated waste streams.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Hexanes.

    • Incompatible: Piranha solution, Aqua Regia, or strong oxidizers.

  • Collection: Pour into a "Halogenated Organic Solvents" carboy (typically red or yellow safety cans).

    • Critical Rule: If the solution contains >1% halogenated material (by volume or weight), the entire container must be treated as halogenated waste.

  • pH Neutralization: If the synthesis involved acidic catalysts (e.g., AlCl3), neutralize the solution to pH 6–8 before adding to the waste carboy to prevent drum pressurization.

2.3 Scenario C: Contaminated Glassware & Consumables
  • Triple Rinse: Rinse glassware 3x with a minimal amount of acetone or DCM.

  • Rinsate Disposal: Pour rinsate into the Halogenated Solvent waste stream (See Scenario B).

  • Solids (Gloves/Paper): If heavily contaminated, dispose of gloves and weigh boats in a "Chemically Contaminated Debris" bin (solid hazardous waste), not the general trash.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the segregation logic required to prevent regulatory violations and safety incidents.

DisposalWorkflow Start Waste: 4'-Bromo-4-butoxy-biphenyl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Label: 'Halogenated Organic Solid' Solid->PackSolid Debris Contaminated Debris (Gloves/Paper) Solid->Debris Incineration DESTINATION: High-Temp Incineration (>1100°C with Scrubber) PackSolid->Incineration SolidBin Hazardous Debris Bin (Do NOT Autoclave) Debris->SolidBin SolidBin->Incineration SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloWaste Combine in 'Halogenated Waste' Carboy SolventCheck->HaloWaste Yes (DCM, CHCl3) NonHaloWaste Check Halogen Content >1%? SolventCheck->NonHaloWaste No (EtOAc, Hexane) HaloWaste->Incineration NonHaloWaste->HaloWaste Yes (>1% Active Cpd) NonHaloWaste->HaloWaste No (<1% - Consult EHS)

Figure 1: Waste segregation decision tree ensuring halogenated materials are routed to the correct incineration stream.

Regulatory Compliance & Waste Codes

Failure to classify this waste correctly can result in fines under RCRA (USA) or REACH (EU).

Regulation Classification Code / Note
US EPA (RCRA) Unlisted Hazardous Waste Use generic codes if no specific listing exists. Likely D001 (if ignitable solvent used) or Halogenated Solvent codes (F001/F002) if mixed.
EU CLP Aquatic Acute 1 / Chronic 1 H400 / H410 . Must be disposed of as hazardous chemical waste.
DOT / IATA Class 9 (Miscellaneous) UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) is the standard shipping classification for disposal transport [2].

Self-Validation Check: Before sealing the waste container, ask: Does this mix contain oxidizers?

  • Test: Use a starch-iodide paper strip if unsure.

  • Why: Brominated compounds can react violently with strong oxidizers, liberating toxic bromine gas.

Emergency Spill Procedures

Minor Spill (< 10g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not dry sweep. Dampen a paper towel with acetone or ethanol and wipe up the powder to prevent dust inhalation.

  • Disposal: Place used towels in the solid hazardous waste bin.

Major Spill (> 10g or Solution):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are active.

  • Absorb: Use a commercial spill kit designed for organic solvents (vermiculite or clay-based).

  • Decontaminate: Wash the surface with a detergent solution after bulk removal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7101, 4-Bromobiphenyl. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Bromo-4-butoxy-biphenyl

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4'-Bromo-4-butoxy-biphenyl, a substituted biphenyl, represents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4'-Bromo-4-butoxy-biphenyl, a substituted biphenyl, represents a class of compounds with significant potential in various therapeutic areas. However, its structural similarity to other brominated aromatic compounds necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 4'-Bromo-4-butoxy-biphenyl, ensuring the well-being of our most valuable asset: our scientists.

Understanding the Hazard: A Proactive Stance on Safety

While a specific, comprehensive toxicological profile for 4'-Bromo-4-butoxy-biphenyl is not extensively documented in publicly available literature, the principles of chemical analogy provide a strong foundation for a conservative safety strategy. Structurally related compounds, such as other polybrominated biphenyls (PBBs) and their ethers (PBDEs), are known to present a range of health hazards. Acute exposure to similar biphenyl compounds can lead to irritation of the skin, eyes, and respiratory system.[1][2][3] Chronic exposure to some PBBs has been associated with more severe health effects, including potential liver toxicity, thyroid hormone disruption, and neurotoxicity.[4][5] Therefore, a cautious approach that mitigates all potential routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount.

Hazard Summary for Structurally Similar Compounds:

Hazard TypeDescriptionPrimary Exposure Route
Skin Irritation May cause redness, itching, and inflammation upon contact.[1][2][6]Dermal
Eye Irritation Can cause serious irritation, redness, and discomfort.[1][2][3]Ocular
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[2][3]Inhalation
Harmful if Swallowed Ingestion may lead to adverse health effects.[2][6]Ingestion
Potential Long-Term Effects Chronic exposure to related compounds has been linked to organ toxicity.[4][7][8]All routes

Core Principles of PPE Selection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that considers the specific manipulations being performed, the quantity of the substance handled, and the potential for aerosolization or spillage. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental context.

Eye and Face Protection: The First Line of Defense

Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Given that related compounds are known eye irritants, robust eye protection is non-negotiable.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These should be worn at all times within the laboratory where the chemical is handled.

  • Escalated Protection (for splash hazards, heating, or pressure work): Chemical splash goggles are required. For procedures with a high risk of splashing, a full-face shield worn over chemical splash goggles provides the most comprehensive protection.[9]

Hand Protection: Preventing Dermal Absorption

Rationale: Dermal contact is a primary route of exposure for many organic compounds. Brominated aromatic compounds can be absorbed through the skin, making appropriate glove selection critical.

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals. It is crucial to consult a glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • The Principle of Double Gloving: For handling concentrated solutions or for extended procedures, double gloving is a best practice.[9] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Glove Hygiene: Gloves should be inspected for any signs of degradation or puncture before and during use. They must be removed promptly after handling the chemical, and hands should be washed thoroughly. Contaminated gloves should be disposed of as hazardous waste.

Body Protection: Shielding Against Contamination

Rationale: Protecting the skin and personal clothing from accidental spills is essential to prevent chemical exposure and take-home contamination.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[10][11] The sleeves should be fully extended and secured over the inner glove layer.

  • Apron: For large-scale operations or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection: Safeguarding Against Inhalation

Rationale: While 4'-Bromo-4-butoxy-biphenyl is likely a solid or high-boiling liquid at room temperature, certain procedures such as heating, weighing of fine powders, or sonication can generate airborne particles or aerosols that can be inhaled.

  • Engineering Controls as the Primary Barrier: All work with 4'-Bromo-4-butoxy-biphenyl should be conducted within a certified chemical fume hood to minimize the concentration of airborne contaminants.

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is a suitable choice. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

Procedural Discipline: The Human Element of Safety

The most advanced PPE is only effective when used correctly. The following procedural steps are critical for ensuring a safe working environment.

Donning and Doffing PPE: A Deliberate Process

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves (if applicable)

  • Respiratory Protection (if required)

  • Eye and Face Protection

Doffing Sequence (to minimize contamination):

  • Outer Gloves (peel off without touching the outside)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Eye and Face Protection (handle by the earpieces or headband)

  • Respiratory Protection (handle by the straps)

  • Inner Gloves (peel off without touching the outside)

  • Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with 4'-Bromo-4-butoxy-biphenyl must be considered hazardous waste. Place contaminated gloves, wipes, and other disposable items in a designated, sealed hazardous waste container. Chemical waste should be collected in a properly labeled, sealed container for disposal by the institution's environmental health and safety department in accordance with local, state, and federal regulations.[14]

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check & Disposal Start Start: Handling 4'-Bromo-4-butoxy-biphenyl AssessTask Assess Experimental Task (e.g., weighing, dissolution, reaction) Start->AssessTask BasePPE Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat AssessTask->BasePPE Low risk (e.g., handling sealed container) SplashRisk Is there a splash risk? BasePPE->SplashRisk AerosolRisk Is there an aerosolization risk? SplashRisk->AerosolRisk No GogglesFaceShield Add: - Chemical Splash Goggles - Face Shield SplashRisk->GogglesFaceShield Yes FumeHood Work in Fume Hood AerosolRisk->FumeHood Yes FinalCheck Final PPE Check & Proceed with work AerosolRisk->FinalCheck No DoubleGloves Consider: - Double Gloving - Chemically Resistant Apron GogglesFaceShield->DoubleGloves DoubleGloves->AerosolRisk Respirator Add: - NIOSH-approved Respirator FumeHood->Respirator If fume hood is insufficient FumeHood->FinalCheck If fume hood is sufficient Respirator->FinalCheck Disposal Dispose of Contaminated PPE and Waste Properly FinalCheck->Disposal

Caption: A decision-making workflow for selecting appropriate PPE when handling 4'-Bromo-4-butoxy-biphenyl.

References

  • Thermo Fisher Scientific. (2024).
  • Zheng, G., et al. (2023). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. PubMed Central.
  • ChemicalBook. (2023). 4'-BroMo-4-butoxy-biphenyl.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubChem. Laboratory Chemical Safety Summary (LCSS) for (4-Bromobutoxy)benzene.
  • Waritz, R. S., et al. (1977).
  • PubChem.
  • MilliporeSigma. (2025).
  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PubMed Central.
  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 4-Butoxybromobenzene.
  • Fisher Scientific. (2025).
  • U.S. Environmental Protection Agency (EPA). Biphenyl Hazard Summary.
  • Durham Tech. (2018).
  • Apollo Scientific. (2022).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Wiad Lek. (1998).
  • William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) for Biosafety Labs.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • U.S. Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) – Biorisk Management.
  • Addgene. Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs.

Sources

Retrosynthesis Analysis

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